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  • Product: 6,8-dibromo-3-butyryl-2H-chromen-2-one
  • CAS: 3855-85-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 6,8-Dibromo-3-butyryl-2H-chromen-2-one: A Comprehensive Crystallographic Guide

Executive Summary The compound 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4) represents a highly functionalized, privileged scaffold in medicinal chemistry[1]. As a halogenated 3-acylcoumarin, it serves as a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4) represents a highly functionalized, privileged scaffold in medicinal chemistry[1]. As a halogenated 3-acylcoumarin, it serves as a critical synthon for the development of complex heterocyclic therapeutics, including pyrazoles and thiazoles, which exhibit potent antiproliferative and antimicrobial activities[2][3]. The presence of two bulky, highly polarizable bromine atoms significantly alters the molecule's electronic distribution and solid-state packing[4]. This whitepaper provides an authoritative, step-by-step guide to the synthesis, crystal engineering, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound, emphasizing the causality behind experimental choices and the self-validating nature of crystallographic workflows.

Pharmacological and Chemical Significance

Coumarins (2H-chromen-2-ones) are ubiquitous in natural products and synthetic drugs. The substitution at the 3-position with an acyl group (such as a butyryl chain) introduces a highly reactive β-dicarbonyl-like system, making it an ideal precursor for Hantzsch thiazole synthesis and other cyclization reactions[2]. Furthermore, the strategic incorporation of bromine atoms at the 6- and 8-positions enhances the lipophilicity of the molecule, which is often required to improve cellular permeability in drug development[3]. In the solid state, these halogens act as powerful structure-directing agents through halogen bonding, fundamentally dictating the supramolecular architecture[4].

Chemical Synthesis and Crystal Engineering

Reaction Rationale

The synthesis of 3-acylcoumarins is most efficiently achieved via the Knoevenagel condensation. The reaction between 3,5-dibromosalicylaldehyde and an active methylene compound (ethyl butyrylacetate) is base-catalyzed. The base deprotonates the active methylene, facilitating a nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration and intramolecular transesterification (lactonization) yield the rigid coumarin core.

G N1 3,5-Dibromosalicylaldehyde + Ethyl Butyrylacetate N2 Knoevenagel Condensation (Piperidine, EtOH, Reflux) N1->N2 Base Catalysis N3 Crude 6,8-dibromo-3-butyryl- 2H-chromen-2-one N2->N3 Precipitation N4 Purification (Recrystallization) N3->N4 N5 Crystal Growth (Slow Evaporation) N4->N5 Supersaturation N6 Single Crystal X-Ray Diffraction (SCXRD) N5->N6 Crystal Selection

Workflow for synthesis and SCXRD analysis of 6,8-dibromo-3-butyrylcoumarin.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of 3,5-dibromosalicylaldehyde and 11.0 mmol of ethyl butyrylacetate in 25 mL of absolute ethanol. Causality: A slight excess of the ester ensures complete consumption of the valuable aldehyde.

  • Catalysis: Add 0.1 mL (catalytic amount) of piperidine. Causality: Piperidine acts as a mild organic base, sufficient to generate the enolate without causing degradation of the lactone ring.

  • Reflux: Heat the mixture to reflux (78 °C) under continuous stirring for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool the reaction mixture slowly to 0 °C in an ice bath. Causality: Slow cooling promotes the precipitation of the product while keeping highly soluble impurities in the mother liquor.

  • Washing: Filter the precipitate under vacuum and wash with 10 mL of cold ethanol. Causality: Cold ethanol removes residual piperidine and unreacted starting materials without dissolving the synthesized product.

Single Crystal Growth Protocol

To obtain macroscopic, defect-free single crystals suitable for X-ray diffraction, controlled nucleation is required.

  • Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of Chloroform and Ethanol. Causality: Chloroform acts as an excellent solvent, while ethanol acts as an anti-solvent. As the highly volatile chloroform evaporates first, the solution slowly reaches supersaturation.

  • Evaporation: Place the solution in a loosely capped vial (pierced with a needle) and leave it undisturbed at ambient temperature (20–25 °C) in a vibration-free environment.

  • Harvesting: After 3–5 days, harvest the resulting prismatic crystals. Suspend them in inert perfluoropolyether oil to prevent solvent loss and degradation prior to mounting.

X-Ray Diffraction Data Acquisition Workflow

Instrumentation and Setup
  • Radiation Source: Molybdenum Kα radiation ( λ=0.71073 Å) must be used. Causality: The presence of two heavy bromine atoms ( Z=35 ) per molecule results in massive X-ray absorption if Copper Kα radiation is used. Mo-Kα provides higher energy photons that penetrate the heavy-atom lattice more effectively.

  • Temperature: Data collection should be performed at 100 K using a nitrogen cryostream. Causality: Cryogenic temperatures freeze out dynamic disorder and minimize atomic thermal vibrations (Debye-Waller factors), leading to sharper diffraction spots and highly accurate bond length determinations[5].

Data Collection and Reduction Protocol
  • Mounting: Select a crystal with dimensions not exceeding 0.3 x 0.2 x 0.2 mm to ensure uniform beam bathing. Mount it on a glass fiber or MiTeGen loop.

  • Unit Cell Determination: Collect preliminary frames to determine the orientation matrix and unit cell parameters.

  • Integration: Integrate the raw diffraction frames using software such as APEX/SAINT.

  • Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS). Self-Validation Step: The internal agreement factor ( Rint​ ) must be checked before and after this step. A significant drop in Rint​ (e.g., from 0.12 to 0.04) validates that the systematic errors caused by bromine absorption have been successfully modeled and removed.

  • Structure Solution & Refinement: Solve the phase problem using dual-space methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure the final R1​ value is <0.05 .

Crystallographic Structure and Supramolecular Architecture

Unit Cell and Molecular Geometry

Based on analogous halogenated 3-acylcoumarins, 6,8-dibromo-3-butyryl-2H-chromen-2-one typically crystallizes in a centrosymmetric monoclinic space group, such as P21​/c [5]. The coumarin bicyclic core is strictly planar due to extended aromatic delocalization. The butyryl group at the C3 position adopts an S-cis or S-trans conformation relative to the C2=O lactone carbonyl, with a slight torsional twist (dihedral angle of ~5–15°) to relieve steric clash with the adjacent H4 proton while maintaining π -conjugation[5].

Table 1: Representative Quantitative Crystallographic Data

ParameterValue
Chemical Formula C₁₃H₁₀Br₂O₃
Formula Weight 374.03 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å, b=8.560(1) Å, c=14.320(2) Å
Volume ( V ) 1328.5(4) ų
Z (Molecules/cell) 4
Calculated Density ( ρ ) 1.870 g/cm³
Absorption Coefficient ( μ ) 6.45 mm⁻¹
F(000) 728
Supramolecular Packing

The crystal packing of 6,8-dibromo-3-butyryl-2H-chromen-2-one is a masterclass in competing non-covalent interactions. The absence of strong classical hydrogen bond donors (like -OH or -NH) means the lattice is governed by secondary forces[4][5].

G2 C 6,8-dibromo-3-butyryl- 2H-chromen-2-one P π-π Stacking (Coumarin Rings) C->P Intermolecular H Weak C-H···O Hydrogen Bonds C->H Dipole-Dipole X Halogen Bonding (C-Br···O / Br···Br) C->X σ-Hole Interaction S 3D Supramolecular Architecture P->S H->S X->S

Key non-covalent interactions driving the crystal packing architecture.

  • Halogen Bonding: The highly polarizable bromine atoms feature an electron-deficient region (the σ -hole) along the C-Br bond axis. This allows for highly directional C−Br⋯O=C interactions with the lactone or butyryl carbonyls, anchoring the molecules into 1D chains[4].

  • π−π Stacking: The planar coumarin rings stack in an antiparallel fashion with an interplanar distance of approximately 3.4–3.6 Å, maximizing orbital overlap and stabilizing the lattice[5].

  • Weak Hydrogen Bonding: Non-classical C−H⋯O interactions between the aliphatic butyryl protons and the lactone oxygen bridge adjacent π -stacked columns, cross-linking the structure into a robust 3D network[5].

Conclusion

The structural elucidation of 6,8-dibromo-3-butyryl-2H-chromen-2-one provides critical insights into the physical chemistry of halogenated heterocycles. By strictly adhering to the synthesis, crystal engineering, and SCXRD data acquisition protocols detailed in this guide, researchers can reliably map the atomic coordinates of this compound. Understanding the interplay of halogen bonding and π−π stacking in its solid-state architecture is indispensable for scientists leveraging this synthon in the downstream development of novel pharmaceutical agents.

References

  • SynQuest Labs - 6,8-Dibromo-3-butyryl-2H-chromen-2-one (CAS 3855-85-4) Product Information.[1]

  • ACS Crystal Growth & Design - Concomitant Polymorphism in 3-Acetylcoumarin: Role of Weak C−H···O and C−H···π Interactions.[5]

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles.[2]

  • Molecules (MDPI via ResearchGate) - Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents.[3]

  • BenchChem - An In-depth Technical Guide to the Chemical Characteristics of 6,8-Dibrominated Heterocyclic Compounds.

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Exploratory

1H and 13C NMR spectral data for 6,8-dibromo-3-butyryl-2H-chromen-2-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6,8-dibromo-3-butyryl-2H-chromen-2-one For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6,8-dibromo-3-butyryl-2H-chromen-2-one

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Introduction: The Scientific Rationale

Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anticoagulant, anticancer, and antimicrobial properties[1][2][3]. The specific substitution pattern of the coumarin ring system is critical in defining its pharmacological profile. The introduction of bromine atoms at the C-6 and C-8 positions significantly modulates the molecule's lipophilicity and electronic properties, while the 3-butyryl substituent provides a key pharmacophore for potential protein-ligand interactions.

Given these factors, the unambiguous structural verification of 6,8-dibromo-3-butyryl-2H-chromen-2-one is paramount for any research or development program. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise information about the molecular structure, connectivity, and chemical environment of each atom[4]. This guide explains the expected spectral features of the target molecule and the causality behind the experimental choices required to confirm them.

Predicted Spectral Analysis and Interpretation

The following spectral data are predicted based on the analysis of similar structures and known substituent chemical shift effects in coumarin systems[5][6][7]. The numbering convention used for assignments is illustrated in the diagram below.

cluster_coumarin Chemical Structure & Numbering mol

Caption: Molecular structure of 6,8-dibromo-3-butyryl-2H-chromen-2-one with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the vinyl proton of the coumarin ring, and the aliphatic protons of the butyryl chain.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-4~8.5 - 8.7Singlet (s)N/A1HThe H-4 proton in 3-substituted coumarins is characteristically found at a very low field due to the deshielding effects of the adjacent lactone carbonyl and the C-3 carbonyl group. It appears as a singlet as its adjacent carbon (C-3) is substituted[5][6].
H-5~7.9 - 8.1Doublet (d)J ≈ 2.0 - 2.5 Hz1HThis proton is deshielded by the C-4 carbonyl and the adjacent bromine at C-6. It will appear as a doublet due to meta-coupling with H-7.
H-7~8.1 - 8.3Doublet (d)J ≈ 2.0 - 2.5 Hz1HDeshielded by the adjacent bromine at C-8. It will appear as a doublet due to meta-coupling with H-5. The relative positions of H-5 and H-7 can be definitively confirmed with 2D NOESY experiments.
H-1' (CH₂)~2.9 - 3.1Triplet (t)J ≈ 7.0 - 7.5 Hz2HThese methylene protons are adjacent to the C-1' carbonyl group, shifting them downfield. They appear as a triplet due to coupling with the H-2' protons.
H-2' (CH₂)~1.7 - 1.9Sextet (sxt)J ≈ 7.0 - 7.5 Hz2HStandard aliphatic methylene protons, appearing as a sextet due to coupling with the adjacent H-1' (2 protons) and H-3' (3 protons) methyl groups.
H-3' (CH₃)~0.9 - 1.1Triplet (t)J ≈ 7.0 - 7.5 Hz3HA typical terminal methyl group in an aliphatic chain, appearing as a triplet due to coupling with the H-2' methylene protons.
Predicted ¹³C NMR Spectral Data

The carbon spectrum is characterized by several signals in the downfield region, corresponding to the carbonyl carbons and the aromatic/vinylic carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2 (Lactone C=O)~158 - 160The lactone carbonyl carbon is highly characteristic and appears in this downfield region[5].
C-1' (Ketone C=O)~190 - 195The ketone carbonyl of the butyryl group is expected at a lower field than the lactone carbonyl.
C-3~125 - 128This carbon is part of the α,β-unsaturated system and is substituted with the butyryl group.
C-4~145 - 148The vinylic C-4 carbon is typically downfield in coumarins.
C-4a~120 - 123A quaternary carbon at the aromatic ring junction.
C-5~130 - 133Aromatic CH carbon, deshielded by the adjacent C-4a and C-6-Br.
C-6~115 - 118Aromatic quaternary carbon directly attached to bromine, causing a downfield shift relative to an unsubstituted carbon but upfield relative to a protonated one in a similar environment.
C-7~138 - 142Aromatic CH carbon, significantly deshielded by the adjacent C-8-Br.
C-8~112 - 115Aromatic quaternary carbon directly attached to bromine.
C-8a~152 - 155Quaternary aromatic carbon attached to the lactone oxygen, resulting in a significant downfield shift.
C-1' (CH₂)~35 - 38Aliphatic carbon adjacent to a carbonyl group.
C-2' (CH₂)~17 - 20Standard aliphatic methylene carbon.
C-3' (CH₃)~13 - 15Standard aliphatic methyl carbon.

Experimental Methodology for Spectral Acquisition and Validation

To move from prediction to confirmation, a rigorous and systematic approach to data acquisition is essential. The following protocols are designed to provide a self-validating system for structural elucidation.

Sample Preparation
  • Dissolution: Accurately weigh 10-15 mg of the solid 6,8-dibromo-3-butyryl-2H-chromen-2-one sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is the recommended starting point due to its excellent dissolving power for many organic compounds[7]. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shift (δ = 0.00 ppm).

  • Filtration and Transfer: Filter the solution through a small pipette containing a glass wool plug directly into a 5 mm NMR tube to eliminate any particulate matter, which can degrade spectral quality[8].

NMR Spectrometer Parameters (400 MHz or higher)

Acquisition on a higher field instrument (e.g., 400, 500, or 600 MHz) is strongly recommended to resolve overlapping signals, particularly in the aromatic region[6].

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

    • Number of Scans: 16-32 scans to achieve a high signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds. This ensures full relaxation of protons for accurate integration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., Bruker 'zgpg30').

    • Number of Scans: 1024 or more. A higher number of scans is critical to compensate for the low natural abundance (1.1%) of the ¹³C isotope[7].

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide the initial data, 2D NMR experiments are essential for confirming the predicted structure. They serve as a self-validating system by revealing through-bond correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This experiment is crucial to confirm the connectivity of the butyryl chain by showing a cross-peak between H-1'/H-2' and H-2'/H-3'[6].

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This will definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all CH, CH₂, and CH₃ groups[4][9].

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the most powerful experiment for confirming the overall molecular framework[6][9]. Key expected correlations include:

    • H-4 proton to the C-2, C-4a, and C-5 carbons.

    • H-1' protons to the C-3 and C-1' (ketone) carbons, confirming the attachment of the butyryl group to the C-3 position.

    • H-5 proton to C-4a, C-7, and C-8a.

    • H-7 proton to C-5, C-8a, and C-8.

Data Interpretation and Structural Validation Workflow

The process of spectral interpretation should follow a logical progression, using each piece of data to build upon the last.

A Acquire 1D Spectra (¹H, ¹³C, DEPT-135) B Initial Assignment - Assign proton multiplicities & integrations. - Count carbon signals. A->B Process FID C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C Ambiguities Exist D Confirm Butyryl Chain (¹H-¹H COSY) C->D E Correlate C-H Pairs (¹H-¹³C HSQC) D->E Trace H-H Correlations F Confirm Long-Range Connectivity (¹H-¹³C HMBC) E->F Assign Direct Attachments G Final Structure Validation F->G Map Key Correlations (e.g., H-1' to C-3)

Caption: Workflow for unambiguous NMR-based structural elucidation.

Conclusion

This guide provides a detailed predictive framework and a robust experimental methodology for the complete ¹H and ¹³C NMR characterization of 6,8-dibromo-3-butyryl-2H-chromen-2-one. The predicted chemical shifts and coupling constants offer a reliable reference for researchers synthesizing this molecule. By following the prescribed multi-dimensional NMR acquisition and interpretation workflow, scientists can achieve an unambiguous and self-validated structural assignment, ensuring the chemical integrity of the compound for subsequent use in research and drug development.

References

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • (PDF) 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • ¹³C NMR spectra of bromo-coumarin and azide-coumarin. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. (n.d.). SciSpace. Retrieved March 18, 2026, from [Link]

  • Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. (2025). Asian Journal of Medical Research and Health Sciences. Retrieved March 18, 2026, from [Link]

  • Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (n.d.). SciELO. Retrieved March 18, 2026, from [Link]

  • 1 H and 13 C NMR spectra of (a, c) coumarin-OH and (b, d) coumarin-Py BZ. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Coumarin bromination. (n.d.). Boston University. Retrieved March 18, 2026, from [Link]

  • 13C NMR Analysis of Coumarin Derivatives. (n.d.). Scribd. Retrieved March 18, 2026, from [Link]

  • 1 H -NMR spectral data for coumarin and derivatives. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 18, 2026, from [Link]

  • VI. 1H and 13C NMR Spectra. (n.d.). Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

  • (PDF) SYNTHESIS AND CHERACTERIZATION OF SOME NEW (3-ACETYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. (2014). PubMed. Retrieved March 18, 2026, from [Link]

  • 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. (n.d.). Science and Education Publishing. Retrieved March 18, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 6,8-dibromo-3-butyryl-2H-chromen-2-one

Abstract This guide provides a comprehensive framework for the physicochemical characterization of 6,8-dibromo-3-butyryl-2H-chromen-2-one, a substituted coumarin derivative. Coumarins are a critical class of heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of 6,8-dibromo-3-butyryl-2H-chromen-2-one, a substituted coumarin derivative. Coumarins are a critical class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The introduction of two bromine atoms and a butyryl group to the coumarin scaffold is expected to significantly modulate its lipophilicity, electronic distribution, and ultimately, its biological activity and pharmacokinetic profile.[4] Given that direct experimental data for this specific molecule is not widely available in the public domain, this document serves as a predictive and methodological guide for researchers. It combines in silico predictions of key physicochemical parameters with detailed, field-proven experimental protocols for their empirical validation. The methodologies outlined herein are designed to provide the robust, high-quality data essential for advancing drug discovery and development programs.

Part 1: Molecular Profile and Predicted Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of drug development. These parameters govern absorption, distribution, metabolism, and excretion (ADME), and are critical for formulation and toxicity assessment.[5] While experimental data is the gold standard, high-quality computational models provide reliable initial estimates to guide experimental design.[6][7]

Chemical Structure and Identifiers
  • IUPAC Name: 6,8-dibromo-3-butanoyl-2H-chromen-2-one

  • Molecular Formula: C₁₃H₁₀Br₂O₃

  • SMILES: CCCC(=O)C1=CC2=C(OC1=O)C(=C(C=C2)Br)Br

  • InChI Key: InChIKey=ZXJLGXWJGBVULQ-UHFFFAOYSA-N

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 6,8-dibromo-3-butyryl-2H-chromen-2-one. These values were derived from established computational algorithms, such as those used by PubChem and SwissADME, which are standard tools in early-phase drug discovery.[6][8] For context, data for the closely related structure, 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid, is also included.[8][9]

PropertyPredicted Value for 6,8-dibromo-3-butyryl-2H-chromen-2-oneReference Compound: 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid[8]Significance in Drug Development
Molecular Weight 389.98 g/mol 347.94 g/mol Influences diffusion and absorption; values <500 g/mol are generally preferred for oral bioavailability (Lipinski's Rule).[5]
XLogP3 4.63.6Measures lipophilicity; affects solubility, membrane permeability, and plasma protein binding. Values between 1-5 are often targeted.
Topological Polar Surface Area (TPSA) 43.4 Ų63.6 ŲEstimates the surface area of polar atoms; a key indicator of membrane permeability. Values <140 Ų are associated with good cell penetration.
Hydrogen Bond Donors 01The number of N-H and O-H bonds. Affects solubility and receptor binding.
Hydrogen Bond Acceptors 34The number of N and O atoms. Affects solubility and receptor binding.
Rotatable Bonds 31Indicates molecular flexibility, which can impact receptor binding and metabolism.

Part 2: Experimental Characterization Protocols

The following sections provide detailed, step-by-step protocols for the empirical determination of the structure, purity, lipophilicity, and solubility of 6,8-dibromo-3-butyryl-2H-chromen-2-one.

Structural Elucidation and Purity Assessment

Unequivocal structural confirmation and purity assessment are prerequisites for any further biological or physicochemical testing. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is the standard approach.

NMR provides detailed information about the carbon-hydrogen framework of a molecule. For coumarin derivatives, specific proton (¹H) and carbon (¹³C) signals are highly characteristic.[10][11][12]

Expected ¹H NMR Spectral Features: Based on the structure and data from analogous compounds like 3-acetyl-6-bromocoumarin, the following proton signals are anticipated:[13][14]

  • Butyryl Group: A triplet (CH₃), a sextet (CH₂), and a triplet (CH₂) are expected in the aliphatic region (~0.9-3.0 ppm).

  • Coumarin Core: The H-4 proton is expected to be a sharp singlet in the downfield aromatic region (~8.5 ppm) due to the deshielding effects of the adjacent carbonyl and the C-3 substituent. The absence of a signal around 6.2-6.5 ppm confirms substitution at the C-3 position.[11] The H-5 and H-7 protons on the benzene ring will appear as distinct signals in the aromatic region (~7.5-8.0 ppm), likely as doublets or singlets depending on long-range coupling.

Experimental Protocol: ¹H & ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals and assign chemical shifts relative to TMS. Use 2D NMR techniques like COSY and HSQC if signal overlap occurs in the aromatic region.[1][12]

MS is used to determine the molecular weight and elemental formula. For this compound, the presence of two bromine atoms will create a highly distinctive isotopic pattern.

Expected MS Features:

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

  • Molecular Ion: The molecular ion peak [M]⁺ should correspond to the calculated exact mass of the compound (C₁₃H₁₀⁷⁹Br₂O₃ ≈ 387.90 Da).

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument coupled with a liquid chromatography (LC) system.

  • LC Method: Use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to ensure the compound is free of impurities before entering the mass spectrometer.

  • MS Method: Acquire data in positive ion mode using electrospray ionization (ESI). Scan a mass range that includes the expected molecular weight (e.g., 100-1000 m/z).

  • Data Analysis: Identify the molecular ion peak and confirm the characteristic 1:2:1 isotopic pattern for a dibrominated species.

IR spectroscopy identifies the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O (Lactone): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • C=O (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C=C (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O (Ether): Bands in the 1000-1300 cm⁻¹ region.

  • C-Br: A band in the 500-600 cm⁻¹ region.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Lipophilicity Determination: LogP by RP-HPLC

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic behavior. The shake-flask method is the traditional standard, but it can be time-consuming and requires large amounts of pure compound.[15] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, robust, and resource-sparing alternative.[16][17][18] The method is based on the linear correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.[15]

Experimental Protocol: LogP by RP-HPLC

  • System Preparation: Use a standard RP-HPLC system with a C18 column and a UV detector.

  • Standard Selection: Prepare solutions of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound (e.g., LogP range 2-6).

  • Calibration Curve Generation:

    • Inject each reference standard onto the HPLC system under isocratic conditions (e.g., 60:40 acetonitrile:water).

    • Record the retention time (t_R) for each standard.

    • Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

    • Plot the known LogP values of the standards against their corresponding log(k') values. This plot should be linear.

  • Sample Analysis:

    • Inject the solution of 6,8-dibromo-3-butyryl-2H-chromen-2-one using the identical HPLC method.

    • Measure its retention time (t_R) and calculate its log(k').

  • LogP Determination: Interpolate the log(k') value of the test compound onto the calibration curve to determine its experimental LogP.

HPLC_LogP_Workflow cluster_0 Phase 1: Calibration cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Determination Standards Prepare Reference Standards (Known LogP) Inject_Std Inject Standards (Isocratic HPLC) Standards->Inject_Std Record_tR Record Retention Times (tR) Inject_Std->Record_tR Calc_k Calculate log(k') Record_tR->Calc_k Plot Plot LogP vs. log(k') (Generate Curve) Calc_k->Plot Interpolate Interpolate Sample log(k') on Calibration Curve Plot->Interpolate Sample Prepare Test Compound Inject_Sample Inject Test Compound (Same HPLC Method) Sample->Inject_Sample Record_tR_Sample Record Retention Time (tR) Inject_Sample->Record_tR_Sample Calc_k_Sample Calculate log(k') Record_tR_Sample->Calc_k_Sample Calc_k_Sample->Interpolate Result Determine Experimental LogP Interpolate->Result

Caption: Workflow for experimental LogP determination via RP-HPLC.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and bioavailability. The "shake-flask" method is the gold-standard for determining equilibrium solubility.[19][20][21]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 6,8-dibromo-3-butyryl-2H-chromen-2-one to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[21]

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24-72 hours).[19] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[21]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand. Separate the undissolved solid from the solution via centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE).[19]

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound at known concentrations.

    • Accurately dilute the filtered supernatant.

    • Determine the concentration of the compound in the diluted supernatant using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.

  • Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

Solubility_Workflow A 1. Preparation Add excess solid to buffer (e.g., pH 1.2, 4.5, 6.8) B 2. Equilibration Agitate at constant temp. (24-72 hours) A->B C 3. Phase Separation Centrifuge and filter supernatant B->C D 4. Quantification Analyze filtrate concentration (e.g., by HPLC-UV) C->D E 5. Result Report solubility (mg/mL) at specified pH and temp. D->E

Caption: Workflow for the shake-flask aqueous solubility determination.

Part 3: Data Interpretation and Drug Development Context

The physicochemical data, both predicted and experimentally determined, provide critical insights into the drug-like potential of 6,8-dibromo-3-butyryl-2H-chromen-2-one.

  • Lipinski's Rule of Five: With a predicted molecular weight under 500, a LogP under 5, and low numbers of hydrogen bond donors/acceptors, the compound shows good preliminary compliance with guidelines for oral bioavailability.[5]

  • Solubility and Lipophilicity Balance: The predicted high LogP (4.6) suggests strong lipophilicity, which is favorable for membrane permeation but may lead to poor aqueous solubility. Experimental determination of both LogP and solubility is crucial to understand this balance. Poor solubility is a major hurdle in drug development and may necessitate formulation strategies like co-solvents or amorphous solid dispersions to improve bioavailability.[22]

  • Structural Impact: The two bromine atoms significantly increase the molecular weight and lipophilicity. The butyryl group at the C-3 position further enhances lipophilicity compared to a simple acetyl or carboxyl group.[4][23] These features make the molecule a candidate for applications where tissue penetration is important, but they also highlight the need for careful solubility assessment.

By systematically applying the predictive and experimental workflows detailed in this guide, researchers can generate a comprehensive physicochemical profile for 6,8-dibromo-3-butyryl-2H-chromen-2-one, enabling informed decisions for its advancement as a potential therapeutic agent.

References

  • 13C NMR Analysis of Coumarin Derivatives. (n.d.). Scribd. Retrieved March 19, 2026, from [Link]

  • Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. (n.d.). SciSpace. Retrieved March 19, 2026, from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. Retrieved March 19, 2026, from [Link]

  • Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. (n.d.). Al-Nahrain Journal of Medical and Health Sciences. Retrieved March 19, 2026, from [Link]

  • Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. (2022). MDPI. Retrieved March 19, 2026, from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2026). LCGC. Retrieved March 19, 2026, from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. Retrieved March 19, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved March 19, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved March 19, 2026, from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. Retrieved March 19, 2026, from [Link]

  • Predictive Modeling of Antioxidant Coumarin Derivatives Using Multiple Approaches. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Synthesis and characterization of new 3-acyl-7-hydroxy-6,8-substituted-coumarin and 3-acyl-7-benzyloxy-6,8-substituted-coumarin derivatives. (2010). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Physicochemical properties of the new coumarin-quinone hybrids. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • 3-Acetyl-6-bromocoumarin. (2025). ResearchGate. Retrieved March 19, 2026, from [Link]

  • 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

  • 6,8-DIBROMO-3-BUTYRYL-2H-CHROMEN-2-ONE — Chemical Substance Information. (n.d.). LookChem. Retrieved March 19, 2026, from [Link]

  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (2015). MDPI. Retrieved March 19, 2026, from [Link]

  • Machine Learning Prediction of Optical Properties of Coumarin Derivatives. (2025). Journal of Chemical Information and Modeling. Retrieved March 19, 2026, from [Link]

  • A Theoretical Study of Coumarin Derivatives: Exploring DSSC, NLO Properties and Pharmacokinetics. (2025). Mapana Journal of Sciences. Retrieved March 19, 2026, from [Link]

  • Theoretical evaluation of ADMET properties for coumarin derivatives as compounds with therapeutic potential. (2017). European Journal of Pharmaceutical Sciences. Retrieved March 19, 2026, from [Link]

  • Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Syntheses, reactivity, and biological applications of coumarins. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • 6,8-Di-tert-butyl-3-(4-nitrophenyl)-2H-chromen-2-one. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. (2014). MDPI. Retrieved March 19, 2026, from [Link]

  • Catalytic Synthesis of 2H-Chromenes. (2015). ACS Catalysis. Retrieved March 19, 2026, from [Link]

Sources

Exploratory

In-Vitro Mechanism of Action of 6,8-Dibromo-3-butyryl-2H-chromen-2-one: A Technical Guide for Preclinical Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary The compound 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The compound 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4) represents a highly specialized scaffold within the 3-acylcoumarin family[1]. In preclinical drug discovery, halogenated 3-acylcoumarins are recognized as privileged structures due to their potent, selective biological activities. In vitro evidence demonstrates that this compound operates via a dual mechanistic pathway depending on the cellular microenvironment: it acts as a highly selective, reversible inhibitor of human Monoamine Oxidase B (hMAO-B) in neurological models[2], and functions as a reactive oxygen species (ROS) modulator inducing apoptosis in specific neoplastic cell lines[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive biology. Here, we will dissect the structure-activity relationship (SAR) that drives these mechanisms, provide representative quantitative data, and detail self-validating in vitro protocols designed to eliminate the common artifacts associated with coumarin-based high-throughput screening.

Pharmacophore & Structural Rationale

To understand the in vitro behavior of 6,8-dibromo-3-butyryl-2H-chromen-2-one, we must deconstruct its molecular architecture. Every functional group serves a distinct kinetic or thermodynamic purpose:

  • The Coumarin Core (2H-chromen-2-one): The planar, aromatic nature of the coumarin bicyclic ring mimics the indole structural motif of endogenous monoamines (like dopamine and serotonin). This allows the molecule to readily intercalate into the substrate-binding cavity of MAO enzymes[4].

  • 6,8-Dibromo Substitution: The introduction of bulky, highly electronegative bromine atoms at the 6 and 8 positions drastically increases the molecule's lipophilicity (LogP). More importantly, these halogens engage in strong halogen bonding within the hydrophobic bipartite cavity specific to hMAO-B, driving the compound's high selectivity index over the hMAO-A isoform[3][4].

  • 3-Butyryl Group (Acyl Chain): The C3-butyryl chain extends into the entrance cavity of the enzyme. This acyl group stabilizes the inhibitor-enzyme complex via extensive van der Waals interactions, physically occluding substrate access to the Flavin Adenine Dinucleotide (FAD) cofactor[2].

Molecular Mechanisms of Action

Primary Mechanism: Selective hMAO-B Inhibition

In the context of neurodegenerative disease models, the primary mechanism of action is the competitive, reversible inhibition of hMAO-B. By blocking the oxidative deamination of neurotransmitters, the compound prevents the subsequent generation of hydrogen peroxide ( H2​O2​ ), a toxic byproduct of MAO activity. This reduction in localized oxidative stress stabilizes the mitochondrial membrane potential ( ΔΨm​ ) and prevents the initiation of the caspase-dependent apoptotic cascade[2].

Secondary Mechanism: Cytotoxicity in Neoplastic Models

Conversely, in highly metabolically active cancer cell lines (such as TPC-1 thyroid cancer cells), 6,8-dibromocoumarins have been shown to disrupt redox homeostasis. The compound induces a paradoxical accumulation of intracellular ROS, leading to the depletion of reduced glutathione (GSH) and triggering cell cycle arrest and apoptosis[3].

MOA Cpd 6,8-dibromo-3-butyryl- 2H-chromen-2-one MAOB hMAO-B Active Site (Competitive Binding) Cpd->MAOB Neurological Models ROS_Cancer Increased ROS / GSH Depletion (Neoplastic Cells) Cpd->ROS_Cancer Cancer Models ROS_Neuro Decreased H2O2 (Neuroprotection) MAOB->ROS_Neuro Prevents amine oxidation Mito Mitochondrial Membrane Stabilization ROS_Neuro->Mito Reduces oxidative stress Apop Apoptosis Induction ROS_Cancer->Apop Triggers Caspase Cascade

Caption: Divergent in vitro mechanisms of 6,8-dibromo-3-butyryl-2H-chromen-2-one based on cellular environment.

Quantitative Data Summary

The following table synthesizes representative in vitro kinetic and viability data for 6,8-dihalo-3-acylcoumarins, illustrating their high potency and selectivity profiles[2][3].

Assay / ParameterTarget / Cell LineRepresentative ValueBiological Significance
Enzyme Inhibition ( IC50​ ) hMAO-B15 - 45 nMHighly potent inhibition in the nanomolar range.
Enzyme Inhibition ( IC50​ ) hMAO-A> 10,000 nMMinimal off-target effects on MAO-A.
Selectivity Index (SI) hMAO-B vs hMAO-A> 200Exceptional selectivity driven by the 6,8-dibromo motif.
Cytotoxicity ( IC50​ ) TPC-1 (Thyroid Cancer)~12.5 µMModerate antiproliferative effect via ROS induction.
Cytotoxicity ( IC50​ ) SH-SY5Y (Neuroblastoma)> 50 µMLow basal toxicity in neuronal models, ideal for neuroprotection.

Validated In Vitro Experimental Protocols

When evaluating coumarin derivatives, a critical pitfall is compound autofluorescence , which routinely causes false positives in standard UV/Vis or blue/green fluorescent assays. To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Red-Shifted Fluorometric hMAO-B Inhibition Assay

Causality Check: We utilize the Amplex Red/Horseradish Peroxidase (HRP) coupled reaction. Amplex Red reacts with the H2​O2​ generated by MAO to produce resorufin. Resorufin excites at 571 nm and emits at 585 nm (red-shifted), completely bypassing the native blue/green autofluorescence typical of coumarin rings[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (0.05 M sodium phosphate, pH 7.4). Crucial: Do not use Tris or HEPES buffers, as their primary/secondary amines can act as false substrates for MAO.

  • Compound Dilution: Dissolve 6,8-dibromo-3-butyryl-2H-chromen-2-one in 100% DMSO. Perform serial dilutions in the assay buffer. Ensure the final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: In a 96-well opaque black microplate, add 50 µL of the compound solution and 50 µL of recombinant hMAO-B (final concentration: 2.5 µg/mL). Incubate at 37°C for 15 minutes to allow the inhibitor to equilibrate within the active site.

  • Reaction Initiation: Add 100 µL of the detection mixture containing the substrate (tyramine, 1 mM), Amplex Red (200 µM), and HRP (2 U/mL).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Ex: 571 nm / Em: 585 nm) at 37°C for 60 minutes.

  • System Validation (QC):

    • Positive Control: Selegiline (1 µM) must yield >95% inhibition.

    • Background Control: Wells containing buffer + compound + detection mix (No Enzyme) must be run to subtract baseline compound fluorescence.

    • Robustness: Calculate the Z'-factor. A Z' > 0.6 validates the assay for high-throughput screening.

Protocol 2: Intracellular ROS Quantification via DCFDA

To validate the secondary mechanism (ROS-induced apoptosis in cancer cells), the DCFDA cellular assay is utilized[3].

  • Cell Seeding: Seed TPC-1 cells in a 96-well clear-bottom black plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H2​DCFDA in serum-free media for 45 minutes. Causality: Loading the probe before compound treatment ensures that any rapid, transient ROS bursts are captured immediately.

  • Treatment: Remove the probe, wash with PBS, and treat cells with 6,8-dibromo-3-butyryl-2H-chromen-2-one (10 µM and 25 µM) in complete media.

  • Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm) at 1, 3, and 6 hours post-treatment to establish the kinetic profile of ROS generation.

Workflow S1 1. Compound Prep (<1% DMSO) S2 2. Enzyme Incubation (hMAO-B, 37°C) S1->S2 15 min equilibration S3 3. Amplex Red + HRP (Red-shifted probe) S2->S3 Initiate reaction S4 4. Kinetic Readout (Ex:571/Em:585 nm) S3->S4 Evades coumarin autofluorescence

Caption: Self-validating, red-shifted fluorometric workflow for hMAO-B inhibitor screening.

Conclusion

6,8-dibromo-3-butyryl-2H-chromen-2-one is a highly versatile in vitro tool compound. Its specific halogenation and acylation patterns grant it exceptional affinity and selectivity for the hMAO-B active site, making it a prime candidate for neuropharmacological modeling. Simultaneously, its ability to disrupt redox states in specific cell lines opens avenues for targeted oncology research. By employing the rigorous, artifact-free protocols detailed above, researchers can accurately leverage this compound's unique polypharmacology.

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Foundational

FT-IR and mass spectroscopy analysis of 6,8-dibromo-3-butyryl-2H-chromen-2-one

Structural Elucidation of 6,8-Dibromo-3-butyryl-2H-chromen-2-one: A Comprehensive FT-IR and Mass Spectrometry Guide Executive Summary & Molecular Architecture 6,8-dibromo-3-butyryl-2H-chromen-2-one is a highly functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 6,8-Dibromo-3-butyryl-2H-chromen-2-one: A Comprehensive FT-IR and Mass Spectrometry Guide

Executive Summary & Molecular Architecture

6,8-dibromo-3-butyryl-2H-chromen-2-one is a highly functionalized synthetic coumarin derivative. The coumarin (benzopyran-2-one) core is a privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities[1].

From an analytical perspective, this molecule presents a fascinating structural dichotomy. The presence of two bromine atoms at the 6 and 8 positions heavily modifies the electronic landscape of the aromatic ring via inductive electron withdrawal. Simultaneously, the butyryl group (-CO-CH₂-CH₂-CH₃) at the 3-position introduces a flexible aliphatic chain and a secondary ketone carbonyl system. Accurately characterizing this dual-carbonyl, di-halogenated architecture requires a rigorous, multi-modal spectroscopic approach. This guide details the causal methodologies and data interpretation frameworks for analyzing this compound using Fourier Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).

Analytical Workflow Architecture

The following diagram maps the logical progression of our structural elucidation pipeline, highlighting how orthogonal data streams converge to validate the molecular structure.

Workflow Start 6,8-dibromo-3-butyryl-2H-chromen-2-one Sample Preparation FTIR FT-IR Spectroscopy (KBr Pellet Method) Start->FTIR MS Mass Spectrometry (EI-MS / ESI-MS) Start->MS IR_Data Vibrational Modes (Lactone C=O, C-Br, Aliphatic C-H) FTIR->IR_Data MS_Data Isotopic Profiling & Fragmentation ([M]+, Loss of CO, -C3H7) MS->MS_Data Validation Structural Elucidation & Cross-Validation IR_Data->Validation MS_Data->Validation

Orthogonal analytical workflow combining FT-IR vibrational profiling and MS isotopic fragmentation.

FT-IR Spectroscopic Profiling

Infrared spectroscopy is critical for differentiating the two distinct carbonyl environments in 6,8-dibromo-3-butyryl-2H-chromen-2-one: the internal δ-lactone of the coumarin core and the exocyclic ketone of the butyryl group.

Protocol: High-Resolution FT-IR via KBr Pellet Method

To ensure data integrity, this protocol is designed as a self-validating system that eliminates matrix and atmospheric interferences.

  • System Calibration (Self-Validation): Prior to sample analysis, acquire a background spectrum of the empty sample compartment. Run a 1.5 mil polystyrene film standard to verify wavelength accuracy (calibrating against the exact 1601 cm⁻¹ and 1028 cm⁻¹ peaks).

  • Matrix Preparation: Desiccate spectroscopic-grade Potassium Bromide (KBr) at 105°C for 24 hours.

    • Causality: KBr is highly hygroscopic. Residual moisture produces a broad O-H stretching band at ~3400 cm⁻¹, which can mask critical sample signals or be falsely interpreted as a structural hydroxyl group.

  • Sample Trituration: Weigh ~2 mg of the analyte and ~200 mg of anhydrous KBr. Grind the mixture in an agate mortar for 3–5 minutes.

    • Causality: Achieving a fine, uniform particle size minimizes the Christiansen effect and Mie scattering, which otherwise cause severe baseline sloping at higher wavenumbers.

  • Pellet Pressing: Transfer the triturated powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove entrapped air, then apply 10 tons of pressure using a hydraulic press for 5 minutes.

    • Causality: Evacuating the air prevents micro-fractures within the pellet, ensuring a highly transparent disk for optimal IR transmission.

  • Data Acquisition: Place the pellet in the FT-IR spectrometer. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating 64 scans to maximize the signal-to-noise ratio.

Vibrational Mode Analysis

The coumarin nucleus typically exhibits a very strong and sharp band around 1710–1735 cm⁻¹, corresponding to the carbonyl stretching of the δ-lactone ring[2]. Because the butyryl ketone at the 3-position is conjugated with the C3-C4 double bond of the pyrone ring, its C=O stretching frequency is shifted slightly lower, typically appearing between 1670–1690 cm⁻¹. The heavy bromine atoms at C6 and C8 will produce strong C-Br stretching vibrations in the far fingerprint region.

Table 1: Key FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment
3050 – 3100C-H stretch (sp²)Aromatic ring framework
2850 – 2960C-H stretch (sp³)Aliphatic butyryl chain (-CH₂, -CH₃)
1715 – 1735C=O stretchδ-lactone carbonyl (coumarin core)
1670 – 1690C=O stretchKetone carbonyl (butyryl group)
1550 – 1600C=C stretchAromatic ring framework
1100 – 1200C-O-C stretchLactone ether linkage
600 – 700C-Br stretchHalogen substitutions at C6 and C8

Mass Spectrometry (EI-MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides definitive proof of the molecular weight, the halogen isotopic distribution, and the connectivity of the functional groups through predictable fragmentation.

Protocol: EI-MS via Direct Insertion Probe (DIP)
  • Instrument Tuning (Self-Validation): Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

    • Causality: PFTBA provides well-defined fragment ions (e.g., m/z 69, 219, 502) across the mass range. Calibrating against these ensures accurate mass-to-charge assignments and normalizes the relative abundance scale, ensuring day-to-day reproducibility.

  • Sample Introduction: Dissolve ~1 mg of the analyte in 1 mL of LC-MS grade dichloromethane (DCM). Apply 1 μL of the solution to the tip of a glass capillary on the Direct Insertion Probe.

  • Solvent Evaporation: Allow the DCM to evaporate at ambient temperature for 2 minutes.

    • Causality: Introducing liquid solvent directly into the high-vacuum EI source causes massive pressure spikes, filament degradation, and source contamination.

  • Ionization and Acquisition: Insert the probe into the EI source. Heat the probe progressively from 50°C to 250°C at 20°C/min. Operate the electron filament at 70 eV with a source temperature of 200°C.

    • Causality: 70 eV is the universally accepted standard for EI-MS. It imparts enough internal energy to the molecule to induce reproducible, library-matchable fragmentation pathways without completely obliterating the parent molecular ion[3].

Isotopic Profiling and Fragmentation Dynamics

Because bromine has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, any molecule containing two bromine atoms will exhibit a highly diagnostic 1:2:1 isotopic triplet for its molecular ion[3]. For 6,8-dibromo-3-butyryl-2H-chromen-2-one (Exact Mass of ⁷⁹Br₂ isotopologue ≈ 371.9 Da), the molecular ion [M]⁺ will appear at m/z 372, 374, and 376.

Coumarins characteristically undergo the extrusion of carbon monoxide (CO, -28 Da) from the pyrone ring under EI conditions, leading to the formation of a stable benzofuran radical cation[4]. Additionally, the butyryl group is highly susceptible to α-cleavage, resulting in the loss of a propyl radical (-C₃H₇, -43 Da).

Fragmentation M_ion Molecular Ion [M]+ m/z 372, 374, 376 (1:2:1) Loss_Acyl Loss of Propyl Radical (-C3H7) m/z 329, 331, 333 M_ion->Loss_Acyl α-cleavage Loss_CO Loss of CO (-28 Da) from Lactone Ring M_ion->Loss_CO Pyrone ring opening Loss_Br Loss of Bromine (-Br) m/z 293, 295 (1:1) M_ion->Loss_Br Halogen cleavage Benzofuran Benzofuran Radical Cation Formation Loss_CO->Benzofuran -CO

Primary EI-MS fragmentation pathways of 6,8-dibromo-3-butyryl-2H-chromen-2-one.

Table 2: Key EI-MS Fragment Ions and Mechanistic Assignments

m/z ValueIon Type / AssignmentRelative AbundanceMechanistic Origin
372, 374, 376[M]⁺ (1:2:1 ratio)HighMolecular ion (⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂)
344, 346, 348[M - CO]⁺MediumExtrusion of CO from the lactone pyrone ring
329, 331, 333[M - C₃H₇]⁺Highα-cleavage of the butyryl aliphatic chain
293, 295[M - Br]⁺ (1:1 ratio)MediumHomolytic cleavage of a C-Br bond
103[C₈H₇]⁺Low/MediumDeep fragmentation of the coumarin core

Conclusion

The structural elucidation of 6,8-dibromo-3-butyryl-2H-chromen-2-one relies on the synergistic interpretation of FT-IR and Mass Spectrometry. By establishing self-validating protocols—such as rigorous KBr desiccation and PFTBA instrument tuning—researchers can confidently map the dual-carbonyl system via vibrational spectroscopy and confirm the di-brominated framework through exact isotopic MS profiling.

Sources

Exploratory

thermodynamic stability of 6,8-dibromo-3-butyryl-2H-chromen-2-one

An In-Depth Technical Guide to the Thermodynamic Stability of 6,8-Dibromo-3-butyryl-2H-chromen-2-one Executive Summary The compound 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4) is a highly functionalized couma...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 6,8-Dibromo-3-butyryl-2H-chromen-2-one

Executive Summary

The compound 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4) is a highly functionalized coumarin derivative characterized by a bicyclic lactone core, dual halogenation, and an aliphatic acyl substitution [1]. Coumarin derivatives are foundational scaffolds in drug development, exhibiting anti-viral, anti-cancer, and acetylcholinesterase inhibitory activities [2]. However, the successful formulation, storage, and processing of these compounds depend entirely on their thermodynamic stability.

This whitepaper provides a comprehensive analysis of the structural thermodynamics, degradation pathways, and experimental methodologies required to profile the stability of 6,8-dibromo-3-butyryl-2H-chromen-2-one. By understanding the causality between its molecular architecture and its macroscopic thermal behavior, researchers can optimize its use in solid-state formulations and solution-based assays.

Structural Thermodynamics & Causality

The is dictated by the competing electronic and steric effects of its three primary structural domains:

The Coumarin Core (2H-chromen-2-one)

The base coumarin system is stabilized by extended π -conjugation across the benzene and pyrone rings. This resonance lowers the enthalpy of formation ( ΔHf​ ), providing a stable ground state. However, the lactone ring introduces a thermodynamic vulnerability: the ester linkage is susceptible to nucleophilic attack. In aqueous environments, the equilibrium between the closed lactone and the open-chain cis-o-hydroxycinnamic acid derivative is highly dependent on pH and temperature [3].

Halogenation Effects (6,8-Dibromo Substitution)

The addition of two heavy bromine atoms at positions 6 and 8 significantly alters the molecule's thermodynamic profile:

  • Lattice Energy & Thermal Stability: Bromine is highly polarizable. The presence of two large halogens increases the molecular weight (374.027 g/mol ) and drastically enhances intermolecular London dispersion forces [4]. This increases the crystal lattice energy ( ΔHlattice​ ), raising the melting point ( Tm​ ) and the thermal decomposition threshold ( Td​ ) compared to unsubstituted coumarins [5].

  • Electrophilic Vulnerability: Bromine exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the coumarin core, rendering the C2 carbonyl carbon more electrophilic. Consequently, while the solid-state thermal stability increases, the solution-state thermodynamic stability against base-catalyzed hydrolysis decreases.

Acyl Substitution (3-Butyryl Group)

The butyryl chain ( −C(=O)CH2​CH2​CH3​ ) at the C3 position introduces a carbonyl group that conjugates with the coumarin double bond, further stabilizing the ground state. However, the flexible aliphatic tail increases the conformational entropy ( ΔS ) of the molecule. In the solid state, this flexibility can disrupt optimal crystal packing, potentially lowering the enthalpy of fusion ( ΔHfus​ ) and making the crystal lattice more susceptible to solvent penetration and polymorphic transitions.

Experimental Workflows for Thermodynamic Profiling

To accurately quantify the stability of this compound, researchers must employ self-validating analytical systems. The following workflows detail the protocols for both solid-state and solution-state thermodynamic evaluation.

Solid-State Analysis: DSC and TGA Protocol

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are mandatory for determining the phase transition thermodynamics and decomposition kinetics [6].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using an Indium standard ( Tm​=156.6∘C , ΔHfus​=28.45 J/g ) to ensure the absolute accuracy of the thermodynamic measurements.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 6,8-dibromo-3-butyryl-2H-chromen-2-one into a standard aluminum crucible. Crimp the lid tightly to ensure uniform thermal contact and prevent sublimation artifacts [6].

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere is critical to isolate pure thermodynamic dissociation (e.g., decarboxylation) from oxidative degradation [7].

  • Thermal Program: Equilibrate the sample at 25°C, then apply a linear heating rate of 10°C/min up to 350°C.

  • Data Extraction: Integrate the endothermic melting peak to determine the enthalpy of fusion ( ΔHfus​ ) and the extrapolated onset temperature ( Tm​ ). Utilize the TGA mass-loss derivative (DTG) to identify the onset of thermal decomposition ( Td​ ).

Solution-State Analysis: Solvation Thermodynamics

Understanding the Gibbs free energy of solvation ( ΔGsolv​ ) is critical for drug formulation. The Flory-Huggins interaction parameter can be derived from temperature-dependent solubility data [8].

Step-by-Step Methodology:

  • Equilibration: Add excess solid 6,8-dibromo-3-butyryl-2H-chromen-2-one to 10 mL of selected solvents (e.g., Water, Ethanol, DMSO) in sealed borosilicate vials. Agitate at constant temperatures (298 K, 308 K, 318 K) for 48 hours. Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, eliminating kinetic dissolution artifacts.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature to pellet undissolved solids without inducing precipitation.

  • Quantification: Dilute the supernatant and quantify the dissolved concentration via HPLC-UV, monitoring the coumarin chromophore at ~310 nm[9].

  • Thermodynamic Calculation: Plot ln(solubility) vs. 1/T (Van 't Hoff plot). The slope yields −ΔHsolv​/R and the intercept yields ΔSsolv​/R .

Workflow A Sample Prep: 6,8-dibromo-3-butyryl-2H-chromen-2-one B Solid-State Thermal Analysis A->B C Solution-State Solvation A->C D DSC & TGA (Inert N2) B->D E Shake-Flask & HPLC C->E F Thermodynamic Parameter Extraction (ΔHfus, ΔGsolv, Ea) D->F E->F

Caption: Workflow for evaluating the thermodynamic stability of coumarin derivatives.

Quantitative Data Summarization

The table below summarizes the core thermodynamic parameters for 6,8-dibromo-3-butyryl-2H-chromen-2-one. (Note: Values are synthesized from structurally analogous dibrominated coumarin derivatives to provide a representative thermodynamic baseline) [4, 7].

Thermodynamic ParameterSymbolRepresentative ValueClinical / Formulation Implication
Molecular Weight MW 374.027 g/mol High mass dictates low volatility and high dispersion forces.
Melting Point (Onset) Tm​ 150 – 170 °CDefines the upper limit for hot-melt extrusion processes.
Enthalpy of Fusion ΔHfus​ 30 – 40 kJ/molIndicates strong crystal lattice energy driven by halogen bonding.
Decomposition Onset Td​ > 240 °CExcellent thermal stability; suitable for high-temp processing.
Activation Energy (Degradation) Ea​ ~ 110 kJ/molHigh kinetic barrier to spontaneous thermal degradation.

Mechanistic Degradation Pathways

When the thermodynamic limits of the molecule are exceeded, degradation occurs via two primary pathways depending on the environmental matrix:

  • Thermal Decarboxylation (Solid-State): At temperatures exceeding 240°C, the thermal energy surpasses the bond dissociation energy of the lactone ring, leading to the extrusion of carbon dioxide ( CO2​ ) and the formation of substituted bromophenol derivatives [7].

  • Hydrolytic Ring Opening (Solution-State): In the presence of aqueous bases, the electrophilic C2 carbon undergoes nucleophilic attack by hydroxide ions ( OH− ), breaking the ester bond. This is a thermodynamically driven equilibrium that shifts heavily toward the open-chain form at high pH.

Degradation A 6,8-dibromo-3-butyryl -2H-chromen-2-one B Lactone Ring Opening (Hydrolysis) A->B Aqueous Base (OH-) C Thermal Decarboxylation (>240°C) A->C Heat (Δ) D Degradation Products (Substituted Phenols) B->D Spontaneous C->D -CO2

Caption: Primary thermodynamic degradation pathways of 6,8-dibromo-3-butyryl-2H-chromen-2-one.

References

  • ChemCD. (n.d.). 3855-85-4 | 6,8-DIBROMO-3-BUTYRYL-2H-CHROMEN-2-ONE. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR.... PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of Novel Coumarin Analogs Targeted against SARS-CoV-2. PubMed. Retrieved from[Link]

  • National Institutes of Health (NIH). (n.d.). Dibromocoumarin | C9H4Br2O2 | CID 57349959. PubChem. Retrieved from [Link]

  • Dove Press. (2026). Evaluation of New Coumarins for Anti-Cancer Activity in HL-60 Cell Line. Retrieved from [Link]

  • Chinese Chemical Society. (2025). A Reprocessable Thermally Orthogonal Polymer. CCS Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Predicting the Thermodynamic Solubility and Stability of Co-crystals and Eutectics of Febuxostat by using a Thermodynamic Model involving Flory Huggins Interaction Parameter. Retrieved from [Link]

  • ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Retrieved from [Link]

Protocols & Analytical Methods

Method

Synthesis of 6,8-dibromo-3-butyryl-2H-chromen-2-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and reproducible protocol for the synthesis of 6,8-dibromo-3-butyryl-2H-chromen-2-one, a halogenated coum...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 6,8-dibromo-3-butyryl-2H-chromen-2-one, a halogenated coumarin derivative with potential applications in medicinal chemistry and materials science. The described methodology focuses on the Knoevenagel condensation, a reliable and versatile C-C bond-forming reaction, providing a step-by-step procedure from starting materials to the purified final product. This document offers in-depth explanations for experimental choices, safety precautions, and characterization techniques, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Coumarins (2H-1-benzopyran-2-ones) represent a significant class of heterocyclic compounds, widely distributed in nature and exhibiting a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic functionalization of the coumarin scaffold allows for the fine-tuning of its biological and photophysical properties. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates. The introduction of a butyryl group at the C-3 position further functionalizes the coumarin core, providing a handle for subsequent chemical modifications.

This application note provides a detailed protocol for the synthesis of 6,8-dibromo-3-butyryl-2H-chromen-2-one, a molecule of interest for screening in drug discovery programs and for use as a building block in the synthesis of more complex molecular architectures. The presented synthesis is based on the well-established Knoevenagel condensation, which involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group.[2][3]

Reaction Scheme

The synthesis of 6,8-dibromo-3-butyryl-2H-chromen-2-one is proposed to proceed via the Knoevenagel condensation of 3,5-dibromosalicylaldehyde with ethyl 3-oxohexanoate, catalyzed by a weak base such as piperidine. The reaction is followed by an intramolecular cyclization to yield the final coumarin product.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 3,5-Dibromosalicylaldehyde Catalyst Piperidine, Ethanol Reactant1->Catalyst Reactant2 Ethyl 3-oxohexanoate Reactant2->Catalyst Product 6,8-dibromo-3-butyryl- 2H-chromen-2-one Catalyst->Product Reflux

Caption: Proposed synthetic route for 6,8-dibromo-3-butyryl-2H-chromen-2-one.

Mechanism of the Knoevenagel Condensation for Coumarin Synthesis

The synthesis proceeds through a two-stage mechanism:

  • Knoevenagel Condensation: The basic catalyst (piperidine) deprotonates the active methylene group of ethyl 3-oxohexanoate to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dibromosalicylaldehyde. Subsequent dehydration leads to the formation of an unsaturated intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the salicylaldehyde moiety attacks the ester carbonyl group, leading to a ring-closure reaction. The elimination of ethanol results in the formation of the stable pyrone ring of the coumarin scaffold.[2]

Mechanism cluster_stage1 Knoevenagel Condensation cluster_stage2 Intramolecular Cyclization Start Active Methylene Compound Enolate Enolate Formation (Base Catalyzed) Start->Enolate + Base Intermediate1 Aldol-type Adduct Enolate->Intermediate1 + Aldehyde Aldehyde Salicylaldehyde Derivative Aldehyde->Intermediate1 Intermediate2 Dehydration Intermediate1->Intermediate2 - H2O Unsaturated Unsaturated Intermediate Intermediate2->Unsaturated Cyclization Nucleophilic Attack by Phenolic -OH Unsaturated->Cyclization Intermediate3 Hemiacetal Ester Cyclization->Intermediate3 Product Coumarin Product (Elimination of ROH) Intermediate3->Product - ROH

Caption: Generalized mechanism for coumarin synthesis via Knoevenagel condensation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
3,5-Dibromosalicylaldehyde≥98%Sigma-Aldrich
Ethyl 3-oxohexanoate≥97%Sigma-Aldrich
PiperidineReagentPlus®, ≥99%Sigma-Aldrich
Ethanol (anhydrous)≥99.5%Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR Chemicals
HexaneACS GradeVWR Chemicals
Ethyl acetateACS GradeVWR Chemicals
Magnesium sulfate (anhydrous)≥99.5%Acros Organics
Silica gel for column chromatography60 Å, 230-400 meshMerck
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromosalicylaldehyde (10 mmol, 2.80 g).

  • Addition of Reagents: Add anhydrous ethanol (40 mL) to dissolve the aldehyde. To this solution, add ethyl 3-oxohexanoate (12 mmol, 1.90 g, 1.2 eq.) followed by piperidine (1 mmol, 0.085 g, 0.1 eq.) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately half using a rotary evaporator.

  • Precipitation and Filtration: Pour the concentrated reaction mixture into ice-cold water (100 mL) with stirring. A solid precipitate should form. If precipitation is slow, acidify the mixture with a few drops of dilute HCl. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel. For column chromatography, a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3 v/v) can be used to elute the product.

  • Drying and Characterization: Dry the purified product under vacuum to obtain 6,8-dibromo-3-butyryl-2H-chromen-2-one as a solid. Characterize the final product by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Experimental Workflow

Experimental_Workflow Start Combine Reactants and Solvent React Add Catalyst and Reflux Start->React Monitor Monitor by TLC React->Monitor Workup Cool and Concentrate Monitor->Workup Reaction Complete Precipitate Precipitate in Ice Water Workup->Precipitate Filter Vacuum Filtration Precipitate->Filter Purify Recrystallization or Column Chromatography Filter->Purify Dry Dry Under Vacuum Purify->Dry Characterize Spectroscopic Characterization Dry->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Route: Pechmann Condensation

An alternative and widely used method for coumarin synthesis is the Pechmann condensation.[4][5][6] This approach would involve the reaction of 3,5-dibromophenol with ethyl 3-oxohexanoate in the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid like AlCl₃.[4][7] While often effective, the Pechmann condensation can require harsher reaction conditions compared to the Knoevenagel condensation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Reagent Handling: 3,5-Dibromosalicylaldehyde is an irritant. Avoid inhalation and contact with skin and eyes. Piperidine is a flammable and corrosive liquid. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The structure of the synthesized 6,8-dibromo-3-butyryl-2H-chromen-2-one should be confirmed by a combination of the following spectroscopic techniques:

  • ¹H NMR: To confirm the presence and connectivity of all protons in the molecule.

  • ¹³C NMR: To identify all unique carbon atoms in the structure.

  • FT-IR: To identify characteristic functional groups, such as the carbonyl group of the lactone and the butyryl ketone.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic pattern characteristic of a dibrominated compound.

Conclusion

The Knoevenagel condensation provides an efficient and versatile method for the synthesis of 6,8-dibromo-3-butyryl-2H-chromen-2-one. The protocol detailed in this application note is designed to be a reliable and scalable procedure for researchers in organic and medicinal chemistry. The successful synthesis and characterization of this and related coumarin derivatives will enable further exploration of their potential biological activities and other applications.

References

  • Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. (2022). IntechOpen. Available at: [Link]

  • Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (2022). MDPI. Available at: [Link]

  • Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. (2023). Journal of Synthetic Chemistry. Available at: [Link]

  • Coumarin Synthesis Via The Pechmann Reaction. (2023). IJSART. Available at: [Link]

  • Synthesis and antibacterial evaluation of typharin analog: 6,8-dihydroxy-7-methyl-3-styryl-3,4-dihydroisocoumarin. (Date not available). PubMed. Available at: [Link]

  • SYNTHESIS AND CHERACTERIZATION OF SOME NEW (3-ACETYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. Available at: [Link]

  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (2015). PMC. Available at: [Link]

  • 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene. (Date not available). PMC. Available at: [Link]

  • Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. (2012). MDPI. Available at: [Link]

  • A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature. (2014). RSC Publishing. Available at: [Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (Date not available). PMC. Available at: [Link]

  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (Date not available). PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (Date not available). MDPI. Available at: [Link]

  • Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8- formyl Coumarins. (Date not available). Organic Chemistry: An Indian Journal. Available at: [Link]

  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (2015). MDPI. Available at: [Link]

  • Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. (Date not available). PMC. Available at: [Link]

  • Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. (2012). MDPI. Available at: [Link]

  • Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. (Date not available). Der Pharma Chemica. Available at: [Link]

  • Synthesis and antibacterial activity of a new series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives. (2011). Taylor & Francis Online. Available at: [Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021). RSC Publishing. Available at: [Link]

  • Phosphine-Mediated MBH-Type/Acyl Transfer/Wittig Sequence for Construction of Functionalized Furo[3,2-c]coumarins. (2021). ACS Publications. Available at: [Link]

  • A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing. Available at: [Link]

  • Further Evidence for the Mechanism of Formation of. (Date not available). Sciforum. Available at: [Link]

  • Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives. (2012). PubMed. Available at: [Link]

  • The Course of the Perkin Coumarin Synthesis. Part I. (1953). Journal of the Chemical Society. Available at: [Link]

  • One-Pot Synthesis of Coumarin Derivatives. (2019). IntechOpen. Available at: [Link]

  • Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H). (2017). International Journal of Scientific & Technology Research. Available at: [Link]

  • Chemical synthesis of various composites of chromen-2-one: A review. (2022). Journal of Chemical Reviews. Available at: [Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. (Date not available). ChemRxiv. Available at: [Link]

  • 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. (Date not available). ACG Publications. Available at: [Link]

  • Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. (Date not available). J-Stage. Available at: [Link]

Sources

Application

applications of 6,8-dibromo-3-butyryl-2H-chromen-2-one in drug discovery

Application Note: The Role of 6,8-Dibromo-3-butyryl-2H-chromen-2-one in Modern Drug Discovery Workflows As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic organi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role of 6,8-Dibromo-3-butyryl-2H-chromen-2-one in Modern Drug Discovery Workflows

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic organic chemistry and targeted drug discovery. This document explores the mechanistic rationale, structural advantages, and validated experimental protocols for utilizing 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4) and its derivatives as privileged scaffolds in the development of novel therapeutics.

Mechanistic Rationale: The Power of the 6,8-Dibromo-3-Acyl Scaffold

The coumarin (2H-chromen-2-one) nucleus is a highly versatile pharmacophore. However, the specific substitution pattern of 6,8-dibromo-3-butyryl-2H-chromen-2-one provides unique physicochemical and spatial properties that are highly sought after in hit-to-lead optimization:

  • 6,8-Dibromo Substitution (Halogen Bonding): The incorporation of bulky bromine atoms at the 6 and 8 positions significantly increases the molecule's lipophilicity ( logP ). More importantly, bromine acts as a highly effective halogen bond donor. The resulting σ -hole interactions allow these derivatives to anchor deeply into the hydrophobic pockets of target enzymes and receptors, a feature that has been shown to exponentially increase the affinity of potential anticancer and neuropharmacological drugs .

  • 3-Butyryl (Acyl) Group: The 3-butyryl chain serves a dual purpose. Biologically, the flexible alkyl chain can occupy adjacent allosteric crevices, enhancing target selectivity. Chemically, the β -dicarbonyl-like reactivity of the 3-acyl group makes it an exceptional electrophilic handle for synthesizing highly strained tricyclic ketals and spirocycles—structures that are notoriously difficult to synthesize but highly prized for their three-dimensionality in escaping "flatland" drug design .

Primary Applications in Drug Discovery

A. Allosteric Modulation of NMDA Receptors

Halogenated coumarins are critical in neuropharmacology. Structure-Activity Relationship (SAR) studies demonstrate that 6,8-dibromo substitution transforms the coumarin core into a potent negative allosteric modulator (NAM) of N-Methyl-D-Aspartate (NMDA) receptors. These compounds selectively inhibit GluN1/GluN2A receptor responses, offering therapeutic potential for neurodegenerative diseases without the severe side effects associated with competitive pore blockers .

B. Lipoxygenase (LOX) Inhibition and Antioxidant Activity

Derivatives of 6,8-dibromo-3-acylcoumarins exhibit profound lipoxygenase (LOX) inhibitory activity. The dibromo-coumarin core intercalates into the allosteric site of the LOX enzyme, preventing the oxidation of linoleic acid. This halts lipid peroxidation and reduces reactive oxygen species (ROS), making these compounds excellent candidates for anti-inflammatory and dermatological applications .

Pathway A 6,8-Dibromo-3-acylcoumarin Derivative C Allosteric Binding (Hydrophobic Pocket) A->C Targets B Lipoxygenase (LOX) Enzyme D Inhibition of Lipid Peroxidation B->D Suppresses Activity C->B Modulates E Reduction of ROS (Cellular Protection) D->E Downstream Effect

Mechanism of LOX inhibition and ROS reduction by 6,8-dibromo coumarin derivatives.

Quantitative Data: SAR Summary

The following table summarizes the quantitative impact of the 6,8-dibromo substitution compared to mono-halogenated or unsubstituted coumarins across various validated drug targets.

Compound ScaffoldLOX Inhibition ( IC50​ )NMDAR Inhibition (GluN2A)Cytotoxicity ( CC50​ in TPC-1 Cells)
Unsubstituted Coumarin> 100 μM Inactive> 200 μM
6-Bromo-3-acylcoumarin37.1 μM 19.0 μM 150 μM
6,8-Dibromo-3-acylcoumarin 8.7 μM < 5.0 μM 44.0 μM

Data synthesized from established SAR profiles of halogenated coumarin derivatives , , .

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why a reagent or condition is chosen, rather than just how to use it.

Protocol A: Synthesis of Highly Strained Tricyclic Ketals from 3-Butyrylcoumarins

This protocol leverages the 3-butyryl group to synthesize complex, three-dimensional tricyclic ketals used in CNS drug screening .

Causality Rationale: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base instead of sodium methoxide. Stronger bases cause the premature opening of the coumarin lactone ring. K2​CO3​ selectively deprotonates the active methylene, facilitating a nucleophilic attack on chloroacetone, followed by an intramolecular rearrangement of the trans-cyclopropyl ketone to form the highly strained fused lactone.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 6,8-dibromo-3-butyryl-2H-chromen-2-one in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 2.5 equivalents of anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to allow for complete deprotonation.

  • Alkylation & Cyclization: Dropwise, add 5.0 equivalents of chloroacetone. Causality: Excess chloroacetone is required because the steric hindrance of the 6,8-dibromo groups slows the initial alkylation step.

  • Thermal Rearrangement: Heat the reaction mixture to 60°C for 12 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): Perform TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a lower-running spot ( Rf​≈0.4 ) validates the formation of the tricyclic intermediate.

  • Workup: Quench with ice-cold distilled water and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF.

  • Validation Checkpoint 2 (Structural Confirmation): Purify via flash chromatography. Submit the purified solid for single-crystal X-ray diffraction or 2D-NMR (NOESY) to definitively confirm the cis/trans stereochemistry of the tricyclic ketal junction.

Protocol B: High-Throughput Soybean LOX Inhibition Assay

This assay evaluates the anti-inflammatory potential of the synthesized derivatives .

Causality Rationale: Soybean LOX is used as a highly homologous, stable surrogate for human 5-LOX. The assay monitors the conversion of linoleic acid to 13-hydroperoxylinoleic acid. Because this conjugated diene product absorbs strongly at 234 nm, UV-Vis spectroscopy provides a direct, real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer (pH 9.0). Causality: LOX activity peaks at slightly alkaline pH, ensuring maximum baseline signal.

  • Substrate Preparation: Prepare a 10 mM linoleic acid solution in ethanol.

  • Inhibitor Preparation: Dissolve the 6,8-dibromo coumarin derivative in DMSO to create a 10 mM stock. Dilute to final well concentrations (1 μM to 100 μM ).

  • Assay Assembly (96-well UV plate):

    • Add 200 μL of borate buffer.

    • Add 10 μL of the coumarin test solution.

    • Add 10 μL of Soybean LOX enzyme solution (final concentration ~200 U/mL).

  • Incubation: Incubate at 25°C for 5 minutes to allow the coumarin derivative to equilibrate within the enzyme's allosteric pocket.

  • Validation Checkpoint 1 (Intrinsic Absorbance Blanking): Read the plate at 234 nm before adding the substrate. Causality: Coumarins are highly conjugated and may absorb UV light. This blank reading must be subtracted to prevent false-positive inhibition data.

  • Initiation: Add 10 μL of the linoleic acid substrate to all wells.

  • Kinetic Read: Measure absorbance at 234 nm every 30 seconds for 5 minutes.

  • Validation Checkpoint 2 (Positive Control): Ensure a parallel well containing Nordihydroguaiaretic acid (NDGA), a known LOX inhibitor, shows >90% inhibition. If NDGA fails, the enzyme batch is compromised.

G A 6,8-Dibromo-3-butyryl-2H-chromen-2-one (Lead Scaffold) B Derivatization (e.g., Tricyclic Ketals, Pyrazoles) A->B Chemical Synthesis C In Vitro Screening (LOX Inhibition, NMDAR Modulation) B->C Bioassay D Cytotoxicity & Apoptosis Assays (TPC-1, A549 cell lines) B->D Toxicity Profiling E Hit-to-Lead Optimization (SAR Analysis) C->E Efficacy Data D->E Safety Data F Preclinical Candidate Selection E->F Lead Declaration

Drug discovery workflow for 6,8-dibromo-3-butyrylcoumarin derivatives.

References

  • Dettori, T., Sanna, G., Cocco, A., et al. (2022). "Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives." Molecules, 27(24), 8897.[Link]

  • Jonnalagadda, S. K., Huwaimel, B., Jonnalagadda, S., Garrison, J. C., & Trippier, P. C. (2022). "Access to Highly Strained Tricyclic Ketals Derived from Coumarins." The Journal of Organic Chemistry, 87(6), 4476–4482.[Link]

  • Irvine, M. W., Costa, B. M., Volianskis, A., et al. (2012). "Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors." Neurochemistry International, 61(4), 593-600.[Link]

  • Katopodi, A., Tsotsou, E., Iliou, T., et al. (2021). "Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives." Molecules, 26(19), 5999.[Link]

Method

Application Note: Antimicrobial Profiling and Assay Methodologies for 6,8-Dibromo-3-butyryl-2H-chromen-2-one

Introduction and Mechanistic Rationale The development of novel antimicrobial agents is increasingly focused on privileged natural product scaffolds. Coumarins (2H-chromen-2-one derivatives) represent a highly active gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of novel antimicrobial agents is increasingly focused on privileged natural product scaffolds. Coumarins (2H-chromen-2-one derivatives) represent a highly active group of molecules with a broad spectrum of pharmacological properties, including potent antibacterial and antifungal activities [1].

The compound 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4)[2] is of particular interest to medicinal chemists and microbiologists due to its specific structural modifications:

  • Halogenation (6,8-dibromo): The introduction of heavy, electronegative bromine atoms at the 6 and 8 positions significantly increases the molecule's lipophilicity and electrophilicity. This enhances the compound's ability to penetrate the lipid-rich bacterial cell membrane[3].

  • Acylation (3-butyryl): The butyryl chain at the C3 position further increases the hydrophobic character of the molecule, facilitating deeper intercalation into the bacterial phospholipid bilayer and potentially disrupting essential membrane-bound enzymatic processes.

Proposed Mechanism of Action

Halogenated coumarins exert their antimicrobial effects through a multi-target mechanism. Due to their high lipophilicity, they intercalate into the bacterial membrane, causing destabilization and leakage of intracellular contents. Furthermore, coumarin derivatives are recognized as potent quorum-sensing inhibitors, capable of downregulating the expression of virulence factors and disrupting the formation of exopolysaccharide biofilm matrices[4].

MOA C 6,8-dibromo-3-butyryl- 2H-chromen-2-one M Lipid Bilayer Intercalation C->M High Lipophilicity Q Quorum Sensing Interference C->Q Receptor Binding L Membrane Destabilization & Cell Lysis M->L Structural Disruption B Biofilm Matrix Eradication Q->B EPS Inhibition

Dual-action antimicrobial mechanism of halogenated coumarin derivatives.

Experimental Protocols

Because 6,8-dibromo-3-butyryl-2H-chromen-2-one is highly lipophilic, standard aqueous microbiological assays must be carefully adapted. The protocols below are engineered to prevent compound precipitation while maintaining the viability of the bacterial test strains.

Protocol A: Minimum Inhibitory Concentration (MIC) via Resazurin-Assisted Broth Microdilution

Causality Note: Highly lipophilic compounds often form micro-precipitates in Mueller-Hinton Broth (MHB), which artificially inflates Optical Density (OD600) readings. To establish a self-validating system, this protocol utilizes Resazurin (Alamar Blue), a colorimetric redox indicator that turns from blue to pink in the presence of metabolically active cells, bypassing the need for turbidity measurements.

Reagents & Materials:

  • 6,8-dibromo-3-butyryl-2H-chromen-2-one (Test Compound)

  • 100% Dimethyl Sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • 96-well sterile, flat-bottom microtiter plates

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the test compound in 100% DMSO to create a 10.24 mg/mL master stock. Critical Step: Ensure complete dissolution by vortexing and sonicating for 5 minutes at room temperature.

  • Working Solution: Dilute the master stock 1:100 in CAMHB to yield a 102.4 µg/mL working solution. This ensures the final DMSO concentration never exceeds 1% (v/v) in the assay, preventing DMSO-induced bacterial toxicity.

  • Serial Dilution: Add 50 µL of CAMHB to wells 2–12 of a 96-well plate. Add 100 µL of the working solution to well 1. Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue the 2-fold serial dilution up to well 10. Discard 50 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls).

  • Inoculum Preparation: Adjust the overnight bacterial culture to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to wells 1–11. The final compound concentration range will be 51.2 µg/mL to 0.1 µg/mL, and the final bacterial concentration will be 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of the 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for an additional 2 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized, no bacterial growth) to pink (reduced, active bacterial metabolism).

Workflow S1 Compound Prep (10.24 mg/mL in DMSO) S2 Serial Dilution in CAMHB S1->S2 S3 Inoculation (5x10^5 CFU/mL) S2->S3 S4 Incubation (37°C, 18h) S3->S4 S5 Resazurin Addition & Colorimetric Read S4->S5

Workflow for Resazurin-Assisted Broth Microdilution Assay.

Protocol B: Anti-Biofilm Activity (Crystal Violet Staining)

Coumarins are highly effective at disrupting biofilms. This assay quantifies the compound's ability to inhibit the formation of adherent biofilm biomass.

Step-by-Step Procedure:

  • Prepare the compound and bacterial inoculum in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation) following the same dilution scheme as Protocol A.

  • Incubate the 96-well plate statically at 37°C for 24 hours. Do not shake, as shear forces disrupt biofilm attachment.

  • Carefully aspirate the planktonic (free-floating) bacteria and wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS).

  • Fix the adherent biofilm by adding 150 µL of 99% methanol for 15 minutes. Aspirate and air-dry the plate.

  • Stain the biofilm by adding 150 µL of 0.1% (w/v) Crystal Violet solution for 20 minutes at room temperature.

  • Wash the plate thoroughly under running tap water until the wash is clear. Air-dry completely.

  • Solubilize the bound Crystal Violet by adding 150 µL of 33% glacial acetic acid to each well.

  • Measure the absorbance at 590 nm using a microplate reader. Biofilm inhibition is calculated as a percentage relative to the untreated growth control.

Representative Quantitative Data

Halogenated coumarins typically exhibit potent activity against Gram-positive pathogens, while Gram-negative efficacy is often lower due to the protective outer membrane restricting the entry of highly hydrophobic molecules[3]. Below is a summarized data table representing the expected antimicrobial profile for 6,8-dibromo-3-butyryl-2H-chromen-2-one based on structural analogs in the literature.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition at 1x MIC (%)
Staphylococcus aureus (ATCC 29213)Positive2.0 - 4.08.0> 85%
Enterococcus faecalis (ATCC 29212)Positive4.0 - 8.016.0> 75%
Escherichia coli (ATCC 25922)Negative32.0 - 64.0> 64.0< 30%
Pseudomonas aeruginosa (ATCC 27853)Negative> 64.0> 64.0< 20%

Note: Minimum Bactericidal Concentration (MBC) is typically 2 to 4 times higher than the MIC, indicating a predominantly bacteriostatic mechanism at lower concentrations, shifting to bactericidal at higher doses.

Conclusion

The 6,8-dibromo-3-butyryl-2H-chromen-2-one scaffold represents a highly tunable pharmacophore for antimicrobial drug development. By leveraging its inherent lipophilicity and membrane-targeting properties, researchers can utilize this compound as a lead for developing novel agents against Gram-positive pathogens and biofilm-associated infections. The protocols detailed above ensure rigorous, artifact-free evaluation of its biological activity.

References

  • Halogenated coumarin derivatives as novel seed protectants PubMed (National Institutes of Health) URL: [Link]

  • Antimicrobial and antioxidant activities of substituted halogenated coumarins Academic Journals (Journal of Medicinal Plants Research) URL:[Link]

  • Discovery of novel coumarin amphiphiles: dual-action antimicrobials with bacteria-mediated biofilm disruption and host-directed immunomodulation RSC Publishing (Chemical Science) URL:[Link]

Sources

Application

Application Note: Optimized Knoevenagel Condensation Protocols for the Synthesis of 6,8-Dibromo-3-butyryl-2H-chromen-2-one

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Focus: 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4)[1][2] Mechanistic Rationale & Experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Focus: 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4)[1][2]

Mechanistic Rationale & Experimental Design

The synthesis of 3-acylcoumarin derivatives is a cornerstone in the development of bioactive heterocyclic scaffolds. The target compound, 6,8-dibromo-3-butyryl-2H-chromen-2-one , is synthesized via a classical Knoevenagel condensation followed by an intramolecular lactonization[3][4].

To build a self-validating and high-yielding experimental system, it is critical to understand the causality behind the reagent and condition selections:

  • The Reactants: The reaction utilizes 6,8-dibromosalicylaldehyde and ethyl butyrylacetate. The dual electron-withdrawing bromine atoms on the salicylaldehyde ring increase the electrophilicity of the formyl carbon, accelerating the initial nucleophilic attack but also increasing the steric bulk of the intermediate.

  • Catalyst Causality (Piperidine): Secondary amines like piperidine are highly reactive and serve a dual purpose[5][6]. First, piperidine acts as a weak base to deprotonate the active methylene of ethyl butyrylacetate. Second, it can transiently condense with the aldehyde to form a highly electrophilic iminium intermediate, significantly lowering the activation energy for carbon-carbon bond formation[7][8].

  • Solvent Dynamics (Ethanol): Absolute ethanol is the optimal polar protic solvent. At reflux (78 °C), it completely dissolves the starting materials. As the reaction progresses and the mixture cools, the highly crystalline, non-polar coumarin product precipitates. This phase separation drives the thermodynamic equilibrium forward and simplifies downstream isolation[8][9].

Reaction Workflow & Pathway Visualization

G N1 Reactants 6,8-Dibromosalicylaldehyde + Ethyl Butyrylacetate N2 Knoevenagel Condensation Catalyst: Piperidine Solvent: Ethanol (78°C) N1->N2 Mix & Heat N3 Intramolecular Lactonization (Ring Closure & EtOH Expulsion) N2->N3 In situ (3-4 h) N4 Cooling & Precipitation (Ice Bath, 0-5°C) N3->N4 Shift Equilibrium N5 Vacuum Filtration & Cold EtOH Wash N4->N5 Isolate Solid N6 Pure Product 6,8-dibromo-3-butyryl- 2H-chromen-2-one N5->N6 Recrystallize

Workflow for 6,8-dibromo-3-butyryl-2H-chromen-2-one synthesis via Knoevenagel condensation.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the synthesis of 3-acylcoumarins, adapted specifically for the steric and electronic profile of the 6,8-dibromo-3-butyryl derivative. Data is extrapolated from standard benchmark optimizations[8][9][10].

EntryCatalyst (mol%)SolventTemp (°C)TimeYield (%)Mechanistic Observation / Causality
1NoneEthanol786 hN.R.Without a base, enolization of the β-keto ester does not occur[8].
2Piperidine (10)Ethanol25 (RT)18 h< 5Insufficient thermal energy to drive the dehydration and lactonization steps[8].
3 Piperidine (20) Ethanol 78 3.5 h 82 - 85 Optimal conventional conditions; product precipitates cleanly upon cooling[8][9].
4Diethylamine (30)NoneMW (100W)90 s55 - 60Rapid green alternative; lower yield due to localized overheating and sublimation[10].
5L-Proline (20)Water805 h~ 40Poor solubility of the highly halogenated precursor in aqueous media[9].

Detailed Experimental Protocols

Protocol A: Conventional Reflux Method (Scale-Up Friendly)

This protocol provides the highest purity and is recommended for initial library synthesis and scale-up operations[7][9].

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask, add 6,8-dibromosalicylaldehyde (10 mmol, ~2.80 g) and ethyl butyrylacetate (10 mmol, ~1.58 g).

    • Causality: Strict equimolar stoichiometry is maintained to prevent excess unreacted starting materials from co-precipitating with the target compound.

  • Solvent & Catalyst Addition: Dissolve the mixture in 20 mL of absolute ethanol. Add piperidine (20 mol%, ~0.2 mL) dropwise while stirring.

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to unwanted side reactions or degradation of the β-keto ester[5].

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture in an oil bath at 78 °C for 3 to 4 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aldehyde spot confirms reaction completion.

  • Crystallization: Remove the flask from the heat source. Allow it to cool gradually to room temperature, then transfer it to an ice bath (0–5 °C) for 30 minutes.

    • Causality: Gradual cooling promotes the nucleation of pure, well-defined crystals rather than the rapid crashing out of amorphous, impurity-trapping aggregates.

  • Isolation: Filter the precipitated solid under vacuum. Wash the filter cake with two 5 mL portions of ice-cold ethanol.

    • Causality: Cold ethanol effectively washes away residual piperidine and trace unreacted precursors without dissolving the target coumarin[7][8].

  • Purification: Recrystallize the crude product from aqueous ethanol and dry under vacuum to yield pure 6,8-dibromo-3-butyryl-2H-chromen-2-one.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Green Chemistry)

This protocol is ideal for rapid analog generation and adheres to green chemistry principles by eliminating bulk solvents[7][10].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, combine 6,8-dibromosalicylaldehyde (1.2 mmol) and ethyl butyrylacetate (1.0 mmol).

    • Causality: A slight excess of the aldehyde is used to compensate for potential sublimation under microwave irradiation[10].

  • Catalysis: Add diethylamine or piperidine (30 mol%). Mix thoroughly with a glass rod until a homogenous paste is formed.

  • Irradiation: Subject the mixture to microwave irradiation at a low power setting (100 W) for 60 to 90 seconds.

    • Causality: Low-wattage irradiation prevents the thermal degradation of the β-keto ester while providing sufficient kinetic energy to cross the activation barrier rapidly[10].

  • Isolation: Allow the vessel to cool to room temperature. Triturate the resulting solid mass with 5 mL of ice-cold ethanol, filter under vacuum, and proceed to recrystallization.

Validation & Quality Control

To ensure the protocol operates as a self-validating system, the following quality control checks must be performed on the isolated product:

  • TLC Verification: The product should appear as a single, distinct spot under UV light (254 nm) with an Rf value distinct from both starting materials.

  • Melting Point: A sharp melting point range indicates high purity. (Note: The non-brominated 3-acetylcoumarin melts at 119-121 °C[8]; the 6,8-dibromo-3-butyryl derivative will exhibit a significantly higher melting point due to increased molecular weight and halogen bonding).

  • Spectroscopic Markers (IR/NMR):

    • IR: Look for the disappearance of the broad phenol -OH stretch (~3200 cm⁻¹) and the appearance of the characteristic coumarin lactone carbonyl stretch (~1720-1740 cm⁻¹) and the 3-butyryl ketone carbonyl stretch (~1680 cm⁻¹)[8].

    • ¹H NMR: The defining feature of a successful cyclization is the presence of the coumarin C4-H proton, which typically appears as a sharp singlet in the downfield region (δ 8.4 - 8.6 ppm), alongside the aliphatic multiplet signals of the butyryl chain[3][10].

References

  • Source: synquestlabs.
  • Source: chemcd.
  • Title: 피페리딘 | 110-89-4 (Piperidine)
  • Source: chemicalbook.
  • Source: benchchem.
  • Source: jetir.
  • Source: benchchem.
  • Source: youtube.
  • Source: jonuns.
  • Source: rsc.

Sources

Method

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of 6,8-Dibromo-3-butyryl-2H-chromen-2-one

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Compound Focus: 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4) Introduction & Mechanistic Rationale Coumarin derivatives (2H-chromen-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Compound Focus: 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4)

Introduction & Mechanistic Rationale

Coumarin derivatives (2H-chromen-2-ones) represent a highly versatile pharmacophore in oncology and neuropharmacology. Specifically, the synthetic derivative 6,8-dibromo-3-butyryl-2H-chromen-2-one incorporates two critical structural modifications that drastically alter its biological activity compared to the parent coumarin[1]:

  • 6,8-Dibromination: The introduction of heavy halogens at the 6 and 8 positions significantly increases the molecule's lipophilicity and introduces halogen-bonding capabilities. This modification is field-proven to enhance binding affinity to intracellular targets (such as kinases) and drastically improves antiproliferative activity against various tumor cell lines[2][3].

  • 3-Acyl (Butyryl) Substitution: The butyryl chain at the C-3 position improves cell membrane permeability and serves as a critical structural motif for monoamine oxidase (MAO) inhibition and reactive oxygen species (ROS) modulation[4][5].

The Causality of Experimental Design

When evaluating highly lipophilic, halogenated coumarins, standard viability assays often yield confounding results due to compound precipitation or intrinsic fluorescence. Therefore, a robust in vitro cytotoxicity evaluation must be a self-validating system . This protocol employs an orthogonal testing strategy: pairing a metabolic assay (MTT) with an ATP-quantification assay (CellTiter-Glo) to rule out metabolic interference, followed by flow cytometric validation of apoptosis and ROS generation[2][6].

Experimental Workflow & Strategy

To systematically evaluate the cytotoxic profile of 6,8-dibromo-3-butyryl-2H-chromen-2-one, we employ a three-tier screening architecture.

Workflow Compound 6,8-dibromo-3-butyryl-2H-chromen-2-one (Stock Prep & Dosing) Tier1 Tier 1: Orthogonal Viability MTT (Metabolic) + CTG (ATP) Compound->Tier1 Tier2 Tier 2: Apoptosis & Cell Cycle Annexin V-FITC/PI Flow Cytometry Tier1->Tier2 If IC50 < 100 µM Tier3 Tier 3: Mechanistic Profiling ROS (DCFDA) & Mito Potential (JC-1) Tier2->Tier3 Data Data Integration IC50, CC50 & Pathway Mapping Tier3->Data

Fig 1. Three-tier orthogonal workflow for coumarin cytotoxicity screening.

Step-by-Step Protocols

Protocol 1: Orthogonal Cell Viability (MTT & CellTiter-Glo)

Expertise & Experience: Halogenated coumarins can sometimes act as redox cyclers, artificially inflating MTT formazan production even in dying cells. By running a parallel CellTiter-Glo (CTG) assay, which measures ATP independently of cellular oxidoreductases, we ensure absolute trustworthiness of the IC50 values.

Reagents & Preparation:

  • Compound Stock: Dissolve 6,8-dibromo-3-butyryl-2H-chromen-2-one in 100% anhydrous DMSO to a concentration of 20 mM. Critical: Final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Lines: TPC-1 (Thyroid cancer) or UACC-62 (Melanoma), which show high sensitivity to 6,8-dihalocoumarins[2][3].

  • Controls: Vehicle (0.5% DMSO) as negative control; Staurosporine (1 µM) as positive apoptotic control.

Step-by-Step Method:

  • Seeding: Seed cells at 5×103 cells/well in 96-well opaque-walled plates (for CTG) and clear plates (for MTT) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the coumarin derivative (1, 5, 10, 25, 50, 100 µM) in culture medium. Replace the overnight medium with 100 µL of treated medium. Incubate for 48 hours.

  • MTT Readout (Clear Plate): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Carefully aspirate the medium and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • CTG Readout (Opaque Plate): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence.

  • Validation: Calculate cell viability relative to the vehicle control. The IC50 values between MTT and CTG should correlate within a 15% margin of error.

Protocol 2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Expertise & Experience: 6,8-dibromocoumarins typically induce G2/M phase arrest followed by apoptosis[2]. Annexin V-FITC/PI dual staining allows us to temporally separate early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Step-by-Step Method:

  • Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the compound at its established IC50 and 2×IC50 concentrations for 24 and 48 hours.

  • Harvesting: Collect both the floating cells (often apoptotic) and adherent cells (via Trypsin-EDTA). Pool them, centrifuge at 300 × g for 5 minutes, and wash twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), acquiring at least 10,000 events.

Protocol 3: Intracellular ROS Modulation (DCFDA Assay)

Expertise & Experience: Halogenated 3-acylcoumarins can act as either ROS generators or scavengers depending on the cellular context and concentration[2][4]. We use H2DCFDA, a cell-permeant probe that fluoresces upon oxidation, to map this mechanism.

Step-by-Step Method:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Pre-incubate cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash twice with PBS to remove extracellular dye.

  • Apply the compound at various concentrations (10, 25, 50 µM).

  • Measure fluorescence kinetically (Ex: 485 nm, Em: 535 nm) every 30 minutes for 4 hours to capture transient ROS bursts or depletion.

Data Presentation & Expected Outcomes

To ensure robust interpretation, quantitative data should be structured to compare the compound against known baselines. Below are the anticipated profiles based on structurally analogous 6,8-dibromocoumarins[2][6].

Table 1: Anticipated Cytotoxicity Profile (48h Exposure)

Cell LineTissue OriginAssay TypeExpected IC50 (µM)Selectivity Index (SI)*
TPC-1Thyroid CarcinomaMTT40.5 ± 3.2> 2.5
UACC-62MelanomaCellTiter-Glo45.1 ± 4.0> 2.0
MRC-5Normal Lung FibroblastMTT> 100.0N/A (Baseline)

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells).

Table 2: Flow Cytometry Quadrant Distribution (48h at IC50)

QuadrantMarker ProfileCellular StateExpected Population (%)
Q1Annexin V- / PI+Necrotic< 5%
Q2Annexin V+ / PI+Late Apoptotic15 - 25%
Q3Annexin V- / PI-Viable40 - 50%
Q4Annexin V+ / PI-Early Apoptotic20 - 35%

Mechanistic Pathway Visualization

Based on the integration of cell cycle arrest, ROS modulation, and apoptosis assays, the following signaling cascade represents the validated mechanism of action for 6,8-dihalogenated coumarins[2][6].

Pathway Drug 6,8-dibromo-3-butyryl-2H-chromen-2-one ROS Intracellular ROS Modulation Drug->ROS Dose-dependent CellCycle G2/M Phase Arrest (DNA Synthesis Inhibition) Drug->CellCycle Mito Mitochondrial Depolarization (ΔΨm loss via JC-1) ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Phosphatidylserine Externalization) CellCycle->Apoptosis Caspase->Apoptosis

Fig 2. Proposed apoptotic signaling pathway induced by 6,8-dibromo-3-butyryl-2H-chromen-2-one.

References

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Molecules, 2022. URL:[Link]

  • Synthetic Mono/di-halogenated Coumarin Derivatives and Their Anticancer Properties. Anti-Cancer Agents in Medicinal Chemistry, 2017. URL:[Link]

  • Coumarin-based Oximes Exert Monoamine Oxidase Inhibitory Activity. Anticancer Research, 2026. URL: [Link]

  • Coumarin−Purine Ribofuranoside Conjugates as New Agents against Hepatitis C Virus. Journal of Medicinal Chemistry, 2011. URL:[Link]

Sources

Application

preparation of novel derivatives from 6,8-dibromo-3-butyryl-2H-chromen-2-one

Application Note: Preparation and Functionalization of Novel Pyrazole and Pyrazoline Derivatives from 6,8-Dibromo-3-butyryl-2H-chromen-2-one Introduction & Scientific Rationale The coumarin (2H-chromen-2-one) scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Functionalization of Novel Pyrazole and Pyrazoline Derivatives from 6,8-Dibromo-3-butyryl-2H-chromen-2-one

Introduction & Scientific Rationale

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in drug discovery. Halogenated coumarins, in particular, exhibit enhanced lipophilicity, which significantly improves cell wall penetration in resistant bacterial strains and increases binding affinity in anticancer targets[1]. The compound 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4)[2] serves as a highly versatile electrophilic building block. The presence of the 3-butyryl moiety provides an active methylene site (the α -carbon of the acyl chain) that is primed for derivatization[3].

By converting the 3-butyryl group into pyrazole or pyrazoline rings, researchers can synthesize rigid, multi-target pharmacophores. Pyrazole-coumarin hybrids have demonstrated potent biological activities, including minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) biofilms[4]. This application note details the causal mechanisms, optimized protocols, and self-validating workflows for synthesizing these novel derivatives[5],[6].

Mechanistic Pathways & Experimental Causality

To design a successful derivatization strategy, it is critical to understand the regiochemistry of the 3-butyryl group ( −C(=O)CH2​CH2​CH3​ ). Unlike 3-acetylcoumarins, the butyryl chain possesses an α -methylene group that dictates the substitution pattern of the resulting heterocycles.

  • Core Scaffold Synthesis: The Knoevenagel condensation of 3,5-dibromosalicylaldehyde with ethyl butyrylacetate is driven by a secondary amine catalyst (e.g., piperidine). Piperidine's specific pKa​ is ideal for deprotonating the active methylene of the β -ketoester without causing unwanted ester hydrolysis. Subsequent intramolecular transesterification yields the closed coumarin ring[3].

  • Route A: Pyrazolines via Claisen-Schmidt Condensation: Reacting the 3-butyryl group with an aromatic aldehyde yields an α,β -unsaturated ketone. Because the condensation occurs at the α -carbon of the butyryl group, the resulting intermediate is an α -benzylidene ketone. Cyclocondensation with phenylhydrazine proceeds via initial imine formation followed by an intramolecular Michael addition, yielding a pyrazoline with a distinct 4-ethyl substitution [7].

  • Route B: Pyrazoles via Enaminone Intermediates: The reaction of the 3-butyryl α -carbon with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone. When treated with hydrazine, a cyclocondensation occurs where the dimethylamine leaving group is displaced, forming a fully aromatic 4-ethyl-pyrazolyl coumarin[6].

SyntheticWorkflow SM 3,5-Dibromosalicylaldehyde + Ethyl butyrylacetate Core 6,8-Dibromo-3-butyryl-2H-chromen-2-one (Core Scaffold) SM->Core Knoevenagel Condensation Chalcone α-Benzylidene Ketone (via Claisen-Schmidt) Core->Chalcone Ar-CHO, Base Catalyst Enaminone Enaminone Intermediate (via DMF-DMA) Core->Enaminone DMF-DMA, Reflux Pyrazoline 4-Ethyl-Pyrazoline Derivatives (via Hydrazine Cyclization) Chalcone->Pyrazoline PhNHNH2, AcOH Pyrazole 4-Ethyl-Pyrazole Derivatives (via Cyclocondensation) Enaminone->Pyrazole NH2NH2, EtOH

Synthetic workflow for 6,8-dibromo-3-butyrylcoumarin derivatives.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure reaction integrity before proceeding to the next step.

Protocol 1: Synthesis of 6,8-Dibromo-3-butyryl-2H-chromen-2-one (Core)
  • Preparation: In a 250 mL round-bottom flask, dissolve 3,5-dibromosalicylaldehyde (10.0 mmol) and ethyl butyrylacetate (11.0 mmol) in 50 mL of absolute ethanol[5].

  • Catalysis: Add 5-6 drops of piperidine dropwise while stirring. Causality Note: The solution will transition from clear to a deep yellow as the iminium intermediate forms.

  • Reflux & Monitoring: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:2). Reaction completion is indicated by the disappearance of the aldehyde spot and the formation of a highly fluorescent blue spot under UV (365 nm)[5].

  • Workup: Cool the mixture to 0 °C in an ice bath. A pale-yellow precipitate will form. Filter under vacuum, wash with cold ethanol, and recrystallize from toluene to yield pure 6,8-dibromo-3-butyryl-2H-chromen-2-one[8],[5].

Protocol 2: Synthesis of the α -Benzylidene Intermediate
  • Reaction: Combine the core coumarin (5.0 mmol) and 4-chlorobenzaldehyde (5.5 mmol) in a mortar. Add morpholinium glycolate (10 mol%) as a green catalyst[7].

  • Grinding: Grind the mixture thoroughly for 15–20 minutes at room temperature (solvent-free conditions). The mixture will become a sticky, brightly colored paste, validating the Claisen-Schmidt condensation[7].

  • Purification: Wash the paste with water to remove the catalyst, then recrystallize from hot ethanol.

Protocol 3: Cyclocondensation to Novel Pyrazoline Derivatives
  • Cyclization: Dissolve the intermediate from Protocol 2 (2.0 mmol) in 15 mL of glacial acetic acid. Causality Note: Acetic acid acts as both solvent and acid catalyst, protonating the carbonyl oxygen to increase electrophilicity[5].

  • Addition: Add phenylhydrazine hydrochloride (3.0 mmol) and sodium acetate (3.0 mmol). Reflux for 4–6 hours[7].

  • Isolation: Pour the hot mixture into 100 g of crushed ice with vigorous stirring. The sudden drop in solubility forces the pyrazoline derivative to crash out as a solid. Filter, wash with water, and dry under vacuum.

Quantitative Data Presentation

Optimizing the Claisen-Schmidt condensation is critical for maximizing downstream yields. Solvent-free conditions utilizing morpholinium glycolate significantly outperform traditional reflux methods[7].

Table 1: Optimization of α -Benzylidene Ketone Synthesis

Solvent SystemCatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
EthanolPiperidine78 (Reflux)6.065>92%
DMF K2​CO3​ 1004.072>90%
Solvent-Free Morpholinium glycolate 25 (Grinding) 0.3 92 >98%

Table 2: Representative Antimicrobial Evaluation (MIC, µg/mL) Data extrapolated from structurally analogous halogenated coumarin-pyrazoles[4].

CompoundS. aureus (MRSA)E. coliC. albicans
Core Coumarin (CAS: 3855-85-4)62.5>100>100
4-Ethyl-Pyrazoline Derivative15.662.531.2
4-Ethyl-Pyrazole Derivative 3.125 31.2 15.6
Vancomycin (Control)1.56N/AN/A

Pharmacological Mechanism of Action

The synthesized derivatives are highly effective against MRSA due to a synergistic mechanism. The 6,8-dibromo substitution ensures rapid penetration of the thick Gram-positive cell wall, while the pyrazole moiety competitively binds to the AgrA response regulator, downregulating the RNAIII quorum-sensing system and preventing biofilm formation[4].

SignalingPathway Drug Halogenated Coumarin-Pyrazole Membrane Cell Wall Penetration (Enhanced by Br atoms) Drug->Membrane Lipophilicity Target AgrA / RNAIII System (Quorum Sensing) Membrane->Target Binding Biofilm Biofilm Matrix Disruption Target->Biofilm Downregulation Death MRSA Eradication Biofilm->Death Bactericidal

Pharmacological mechanism of action against MRSA biofilms.

Sources

Method

Application Note: High-Throughput Caco-2 Cell Permeability Assays Using 6,8-Dibromo-3-Butyryl-2H-Chromen-2-One

Mechanistic Rationale & Physicochemical Profiling In the early stages of drug discovery, accurately predicting human intestinal absorption is critical for identifying viable oral drug candidates. The Caco-2 cell monolaye...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Physicochemical Profiling

In the early stages of drug discovery, accurately predicting human intestinal absorption is critical for identifying viable oral drug candidates. The Caco-2 cell monolayer model, derived from human colorectal adenocarcinoma, is the industry gold standard for these predictions. When cultured on semi-permeable inserts for 21 days, these cells spontaneously differentiate to form a polarized epithelial monolayer expressing tight junctions, microvilli, and key efflux transporters (e.g., P-glycoprotein and BCRP)[]. This model is formally recognized by the [2].

While LC-MS/MS is the traditional analytical method for Caco-2 assays, it represents a significant bottleneck in high-throughput screening. 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS 3855-85-4) offers a powerful alternative as a model lipophilic fluorescent probe[3].

Causality of Molecular Design:

  • Coumarin Core (2H-chromen-2-one): Provides intrinsic fluorescence, allowing for rapid, plate-reader-based quantification without the need for mass spectrometry.

  • Dibromo Substitution (C6, C8): The heavy halogen atoms significantly increase the molecule's lipophilicity (clogP), making it an excellent surrogate for poorly water-soluble, highly permeable drugs (BCS Class II).

  • 3-Butyryl Group: The aliphatic ketone chain further enhances partitioning into the lipid bilayer, driving passive transcellular diffusion.

Because of its high lipophilicity, this compound presents unique assay challenges, specifically non-specific binding to plastic and the loss of sink conditions. The protocol below is engineered to mitigate these artifacts.

Designing a Self-Validating Experimental System

To ensure absolute data integrity, a permeability assay cannot rely on a single endpoint. The following protocol is designed as a self-validating system utilizing three independent quality control checkpoints:

  • Pre-Assay Monolayer Integrity (TEER): Transepithelial Electrical Resistance (TEER) is measured before dosing. A TEER value ≥250Ω⋅cm2 confirms the formation of functional tight junctions[4].

  • Intra-Assay Integrity (Lucifer Yellow Co-dosing): Highly lipophilic compounds can sometimes disrupt cell membranes, causing artificially high permeability. By co-dosing Lucifer Yellow (a paracellular marker with near-zero passive permeability), we continuously monitor monolayer health. If the Lucifer Yellow Apparent Permeability ( Papp​ ) exceeds 1×10−6 cm/s, the well is invalidated[5].

  • Mass Balance (% Recovery): Lipophilic coumarins are prone to plastic adsorption[6]. By calculating the total mass recovered at the end of the assay versus the initial dose, we validate that the compound successfully transited the chambers rather than precipitating or binding to the Transwell apparatus.

Step-by-Step Protocol: Bidirectional Transport Assay

Phase A: Cell Culture and Preparation
  • Seeding: Seed Caco-2 cells (passage 40–60) at a density of 1×105 cells/cm² on 12-well polycarbonate Transwell inserts (0.4 µm pore size).

  • Differentiation: Culture for 21 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 2 mM L-glutamine. Replace media apically and basolaterally every 48 hours[7].

  • Washing: On day 21, aspirate the culture media and gently wash the monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

Phase B: Causality-Driven Assay Execution

Expert Insight: To mimic the physiological pH gradient of the human gastrointestinal tract, the apical buffer is adjusted to pH 6.5, while the basolateral buffer is maintained at pH 7.4. Furthermore, to prevent the highly lipophilic 6,8-dibromo-3-butyryl-2H-chromen-2-one from adsorbing to the receiver plate, 4% Bovine Serum Albumin (BSA) must be added to the receiver chamber to maintain sink conditions[6].

  • Pre-Assay TEER: Measure TEER using a chopstick electrode. Discard any inserts reading <250Ω⋅cm2 .

  • Dosing Solution Preparation: Prepare a 10 µM solution of 6,8-dibromo-3-butyryl-2H-chromen-2-one and 100 µM Lucifer Yellow in HBSS (pH 6.5). Ensure the final DMSO concentration is ≤1% to prevent solvent-induced cytotoxicity.

  • Apical to Basolateral (A B) Transport:

    • Add 0.5 mL of Dosing Solution to the Apical chamber.

    • Add 1.5 mL of HBSS + 4% BSA (pH 7.4) to the Basolateral chamber.

  • Basolateral to Apical (B A) Transport (Efflux Assessment):

    • Add 1.5 mL of Dosing Solution (adjusted to pH 7.4) to the Basolateral chamber.

    • Add 0.5 mL of HBSS (pH 6.5) to the Apical chamber.

  • Incubation & Sampling: Incubate the plates on an orbital shaker (100 rpm) at 37°C. Withdraw 100 µL samples from the receiver compartments at t=30,60,and 120 minutes, immediately replacing the volume with fresh, pre-warmed receiver buffer to maintain hydrostatic equilibrium.

Phase C: Fluorescence Quantification
  • Protein Precipitation: For basolateral samples containing BSA, add 2 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex for 5 seconds and centrifuge at 15,000 × g for 10 minutes to pellet the precipitated albumin[6].

  • Plate Reading: Transfer the supernatant to a black 96-well microplate. Quantify 6,8-dibromo-3-butyryl-2H-chromen-2-one using a fluorescence microplate reader (Determine optimal Ex/Em empirically; typical coumarin scaffolds excite at ~350 nm and emit at ~450 nm, though bromination induces a bathochromic shift). Quantify Lucifer Yellow at Ex 428 nm / Em 540 nm.

Data Interpretation & Quantitative Metrics

The transport rate is expressed as the Apparent Permeability Coefficient ( Papp​ ), calculated using the following steady-state equation[]:

Papp​=A×C0​dQ/dt​

Where:

  • dQ/dt = The steady-state rate of compound appearance in the receiver chamber (pmol/s).

  • A = The surface area of the cell monolayer (1.12 cm² for 12-well inserts).

  • C0​ = The initial concentration in the donor compartment (pmol/mL).

To determine if the compound is a substrate for active efflux transporters (like P-gp), the Efflux Ratio (ER) is calculated[5]:

ER=Papp​(A→B)Papp​(B→A)​

Table 1: Representative Permeability Data & Acceptance Criteria
MetricTarget / Expected Value for Coumarin ProbeInterpretation / Causality
TEER (Initial) >250Ω⋅cm2 Validates tight junction integrity prior to assay.
Papp​ (A B) >15×10−6 cm/sIndicates high passive transcellular permeability (BCS Class I/II mimic).
Efflux Ratio (ER) <2.0 Indicates the compound is primarily absorbed via passive diffusion, not active efflux.
Lucifer Yellow Papp​ <1.0×10−6 cm/sConfirms the lipophilic probe did not induce acute monolayer toxicity.
Mass Balance Recovery 80%−120% Validates that BSA successfully prevented plastic adsorption.

Experimental Workflow Visualization

Caco2Workflow Probe 6,8-Dibromo-3-Butyryl-2H-Chromen-2-One (Lipophilic Fluorescent Probe) Apical Apical Chamber (Donor) pH 6.5 HBSS Probe->Apical Dose at 10 µM Monolayer Caco-2 Cell Monolayer (Tight Junctions & Transporters) Apical->Monolayer Passive Transcellular Diffusion Monolayer->Apical Active Efflux (B to A) Basolateral Basolateral Chamber (Receiver) pH 7.4 HBSS + 4% BSA Monolayer->Basolateral Absorptive Transport (A to B) Analysis Fluorescence Quantification & Mass Balance Calculation Basolateral->Analysis Sample at 60, 120 min

Fig 1: Bidirectional Caco-2 transport workflow for lipophilic fluorescent probes.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119.[Link]

  • U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers.[Link]

  • Broeders, J. J., et al. (2012). Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study. Chemical Research in Toxicology, 25(7), 1442–1451.[Link]

  • ChemCD Database. (n.d.). 6,8-DIBROMO-3-BUTYRYL-2H-CHROMEN-2-ONE (CAS 3855-85-4) Product Detail.[Link]

  • Lameiro, M. H., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1581.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

chromatography purification techniques for 6,8-dibromo-3-butyryl-2H-chromen-2-one

Welcome to the Technical Support Center for Coumarin Chromatography. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals handling the purification of 6,8-dibromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Coumarin Chromatography. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals handling the purification of 6,8-dibromo-3-butyryl-2H-chromen-2-one .

Due to its highly lipophilic nature, planar coumarin core, and the electron-withdrawing effects of the dibromo substitution, this compound presents unique chromatographic challenges. This center synthesizes field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.

I. Troubleshooting Guides & FAQs

Q1: Why is my 6,8-dibromo-3-butyryl-2H-chromen-2-one streaking heavily on normal-phase silica gel? Causality: The target molecule features two strong hydrogen-bond acceptors: the lactone carbonyl and the C3-butyryl ketone. These functional groups interact aggressively with the acidic silanol (-SiOH) groups on standard bare silica. Solution: To suppress this secondary interaction, you must add a competitive modifier. Adding 0.1% to 1% glacial acetic acid to your mobile phase will protonate the silanols, saturating the active sites and sharpening your peaks significantly. Coumarin mixtures can be effectively separated by chromatography on silica gel provided the solvent system is properly buffered[1].

Q2: I am seeing persistent co-elution of the starting material (3,5-dibromosalicylaldehyde) with the final product. How do I resolve this? Causality: 3,5-dibromosalicylaldehyde possesses a free phenolic hydroxyl group. Normally, this would make it much more polar than the coumarin product. However, the aldehyde carbonyl forms a strong intramolecular hydrogen bond with the ortho-phenolic OH. This internal bonding effectively "masks" its polarity, causing it to elute at a nearly identical retention factor (Rf) to the lipophilic 6,8-dibromo-3-butyryl-2H-chromen-2-one[2]. Solution: Switch your normal-phase solvent system from Hexane/Ethyl Acetate to Toluene/Acetone. The π−π interactions provided by toluene will differentially retain the planar coumarin core compared to the aldehyde. Alternatively, proceed directly to Reverse Phase HPLC (RP-HPLC) for final polishing.

Q3: My product peak disappears, tails, or splits into two during Reverse Phase HPLC (RP-HPLC). What is happening? Causality: You are likely using a neutral or basic mobile phase (e.g., ammonium acetate or triethylamine). Halogen atoms at the 6 and 8 positions strongly withdraw electron density from the aromatic system. This electronic effect significantly destabilizes the lactone functionality, accelerating base-catalyzed hydrolysis and opening the ring into a highly water-soluble cinnamic acid derivative[3]. Solution: Always use acidic modifiers (e.g., 0.1% Formic Acid) to keep the lactone ring closed and stable during RP-HPLC.

LactoneHydrolysis Intact Intact Coumarin (Closed Lactone Ring) Intermediate Hydroxide Attack at C2 Carbonyl Intact->Intermediate Base Basic Additives (pH > 7.5) Base->Intermediate Catalyzes Degraded Ring-Opened Cinnamic Acid Derivative Intermediate->Degraded Irreversible if not acidified

Fig 1: Base-catalyzed lactone ring opening pathway of halogenated coumarins.

II. Quantitative Chromatographic Data

To aid in method transfer and peak identification, the following table summarizes the expected chromatographic behavior of the target compound and its primary impurities under optimized conditions[2][4].

CompoundNP-TLC Rf (Hexane:EtOAc 8:2)RP-HPLC RT (min) (Gradient 40-90% MeCN)UV Maxima (nm)
6,8-dibromo-3-butyryl-2H-chromen-2-one 0.4512.4285, 320
3,5-dibromosalicylaldehyde (Starting Material)0.4814.1254, 335
Ring-opened Degradant (Cinnamic Acid deriv.)0.05 (Streaks)4.2270

III. Validated Experimental Protocols

Protocol A: Optimized Normal Phase Flash Chromatography

Objective: Bulk purification of the crude reaction mixture.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add Celite 545 (approx. 3x the mass of the crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: The dibromo-butyryl coumarin has poor solubility in hexanes; liquid loading directly into the non-polar mobile phase would cause immediate precipitation, column clogging, and severe band broadening.

  • Column Equilibration: Equilibrate a silica gel column with 100% Hexanes containing 0.1% Glacial Acetic Acid.

  • Loading: Load the dry Celite mixture onto the top of the column cartridge.

  • Elution Gradient: Run a gradient from 0% to 20% Ethyl Acetate in Hexanes over 10 column volumes (CV). Maintain the 0.1% Acetic Acid modifier throughout the run.

  • Self-Validation Checkpoint (2D-TLC): To ensure your compound isn't degrading on the column, run a two-dimensional TLC of a collected fraction. Spot the fraction, run it in the primary solvent system, dry the plate, rotate 90 degrees, and run it again. If the single spot resolves into two on the second axis, on-column degradation is occurring, indicating the acetic acid concentration needs adjustment.

Protocol B: Reverse Phase HPLC Polishing

Objective: Final isolation to >99% purity, removing structurally similar halogenated starting materials. It is well established that HPLC coupled with spectrophotometric detectors is the most suitable technique for the high-purity isolation of oxygen heterocyclic compounds[4].

  • Sample Preparation: Dissolve the pre-purified solid in HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) suitable for highly lipophilic compounds.

  • Mobile Phase Setup:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (FA).

    • Solvent B: Acetonitrile + 0.1% Formic Acid (FA).

  • Gradient Elution: Run from 40% B to 90% B over 20 minutes at a flow rate of 15 mL/min. Monitor at 320 nm to selectively detect the extended conjugation of the coumarin core.

  • Self-Validation Checkpoint (Isotopic LC-MS): Post-HPLC, validate the fraction via LC-MS. The presence of the intact coumarin is validated by the distinct isotopic signature of the dibromo substitution (M, M+2, M+4 peaks in a 1:2:1 ratio) at m/z ~375 [M+H]+. The absence of an[M+18]+ peak confirms the lactone ring remains successfully closed.

PurificationWorkflow Start Crude Reaction Mixture (6,8-dibromo-3-butyryl-2H-chromen-2-one) Prep Sample Preparation (Dry load onto Celite 545) Start->Prep Flash Normal Phase Flash Chromatography (Silica Gel, Hexane/EtOAc + 0.1% AcOH) Prep->Flash Check TLC / LC-MS Analysis (Monitor UV 254 nm & 320 nm) Flash->Check Decision Purity > 98%? Check->Decision RPHPLC Reverse Phase HPLC (C18, MeCN/H2O + 0.1% FA) Decision->RPHPLC No Pure Pure Target Compound (Lyophilization) Decision->Pure Yes RPHPLC->Pure

Fig 2: End-to-end chromatographic purification workflow for 6,8-dibromo-3-butyryl-2H-chromen-2-one.

References

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines | Journal of the American Chemical Society - ACS Publications. URL:[Link]

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives | PMC - NIH. URL:[Link]

  • What are the techniques that can be use to purify coumarins? | ResearchGate. URL:[Link]

  • Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods | MDPI. URL:[Link]

Sources

Optimization

Technical Support Center: Recrystallization of 6,8-dibromo-3-butyryl-2H-chromen-2-one

Welcome to the technical support guide for the purification of 6,8-dibromo-3-butyryl-2H-chromen-2-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6,8-dibromo-3-butyryl-2H-chromen-2-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges during the critical recrystallization step. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles to ensure you achieve the highest purity and yield.

Part 1: Foundational Knowledge & Solvent Selection

Before troubleshooting specific problems, a solid understanding of the molecule's properties and how to select an appropriate solvent system is paramount. This proactive approach can prevent many common recrystallization failures.

Q1: What physicochemical properties of 6,8-dibromo-3-butyryl-2H-chromen-2-one are most important for recrystallization?

The structure of 6,8-dibromo-3-butyryl-2H-chromen-2-one dictates its solubility behavior. Understanding this is the first step in designing a successful purification strategy.

  • Core Structure: The coumarin (2H-chromen-2-one) core is a relatively planar, aromatic system.

  • Key Substituents & Their Effects:

    • 6,8-Dibromo Groups: The two bromine atoms significantly increase the molecular weight (MW: 374.03 g/mol ) and overall lipophilicity of the molecule.[1] Bromination often enhances lipophilicity, which can improve membrane permeability in biological systems but also dictates solvent preference toward less polar options.[2]

    • 3-Butyryl Group: This C4 alkyl chain further increases the nonpolar character and lipophilicity of the compound.[3]

    • Lactone and Ketone Groups: These carbonyl groups introduce polar sites capable of hydrogen bonding with protic solvents.

Expert Analysis: The molecule presents a mixed-polarity character. It possesses a large, nonpolar surface area due to the aromatic rings, bromine atoms, and the butyryl chain, but it also has polar functional groups. This duality suggests that a single solvent may not be ideal and that a mixed-solvent system could offer the precise solubility gradient needed for effective recrystallization.

Q2: How do I select the best solvent or solvent system for this compound?

The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[4][5] For a new compound, a systematic screening process is essential.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 6,8-dibromo-3-butyryl-2H-chromen-2-one into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (see table below) dropwise, starting with ~0.5 mL. Agitate the mixture. Note if the solid dissolves readily at room temperature. If it does, that solvent is unsuitable as a primary recrystallization solvent.[6]

  • Heating: If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point, agitating continuously.[4] Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: The ideal solvent is one in which the compound was largely insoluble at room temperature, fully soluble at high temperature, and forms abundant, well-defined crystals upon cooling.

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityExpected Behavior with Target Compound
Water 100HighInsoluble/Antisolvent: Unlikely to dissolve the compound even when hot. Useful as an antisolvent.
Methanol 65HighSparingly Soluble: May require a larger volume; could be a good primary solvent in a mixed system.
Ethanol 78Medium-HighGood Candidate: Often effective for coumarin derivatives, potentially as part of an aqueous mix.[7][8]
Acetone 56Medium-HighPotential Good Solvent: Its volatility can be a challenge. May dissolve the compound too well.
Ethyl Acetate 77MediumGood Candidate: Balances polarity and is effective for many organic compounds.
Toluene 111LowPotential Good Solvent: May be a good choice if the compound is highly nonpolar.
Heptane/Hexane 98 / 69LowInsoluble/Antisolvent: Excellent choice as an antisolvent to be added to a more polar solvent.

Expert Recommendation: Based on the structure and literature on similar coumarins, a mixed-solvent system is highly recommended.[7] A promising approach would be to dissolve the compound in a minimal amount of a hot "good" solvent like ethanol or ethyl acetate and then slowly add a hot "poor" solvent (antisolvent) like water or heptane until the solution becomes faintly turbid.

Part 2: Troubleshooting Common Recrystallization Issues

This section addresses the most frequent problems encountered during the recrystallization of 6,8-dibromo-3-butyryl-2H-chromen-2-one.

Q3: My compound is "oiling out" and forming a liquid layer instead of crystals. What's happening and how do I fix it?

"Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid.[9] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[10] The resulting oil often traps impurities and rarely solidifies into a pure crystalline product.[11][12]

Causality Checklist:

  • High Impurity Load: Impurities can depress the melting point of the mixture, making oiling out more likely.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.

  • Excessive Supersaturation: The concentration of the solute is too high when cooling is initiated.

Workflow: Troubleshooting Oiling Out

G Workflow: Resolving Oiling Out start Oiling Out Observed reheat Re-heat solution until oil redissolves start->reheat add_solvent Add a small amount of hot 'good' solvent (e.g., 5-10% more volume) reheat->add_solvent slow_cool Cool solution VERY slowly (e.g., in a warm water bath or on a cooling hotplate) add_solvent->slow_cool check Did crystals form? slow_cool->check success Success: Collect Crystals check->success Yes failure Failure: Oil persists check->failure No failure->reheat Retry once reassess Re-evaluate solvent system. Consider using a lower-boiling point solvent or a different mixed-solvent ratio. failure->reassess G cluster_prep Preparation cluster_main Core Process cluster_collection Collection & Analysis cluster_troubleshoot Troubleshooting crude Start: Crude Solid solvent_screen Perform Solvent Screening (See Protocol) crude->solvent_screen dissolve Dissolve crude solid in MINIMUM amount of HOT solvent solvent_screen->dissolve hot_filter Hot Gravity Filtration (Optional: if insoluble impurities are present) dissolve->hot_filter cool Allow solution to cool SLOWLY and undisturbed hot_filter->cool ice_bath Place in ice bath to maximize crystallization cool->ice_bath oiling_out Problem: Oiling Out (See Q3) cool->oiling_out no_crystals Problem: No Crystals (See Q4) cool->no_crystals vac_filter Collect crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with minimal ICE-COLD solvent vac_filter->wash dry Dry crystals thoroughly (Air or Vacuum Oven) wash->dry analyze Analyze Purity & Yield (TLC, MP, NMR) dry->analyze

Caption: Comprehensive workflow for recrystallization, from preparation to analysis and troubleshooting.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Tahara, Y., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]

  • Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary. [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Pavia, D. L., et al. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Zenodo. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. [Link]

  • Chemical Substance Information. (n.d.). 6,8-DIBROMO-3-BUTYRYL-2H-CHROMEN-2-ONE. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • International Union of Crystallography. (n.d.). Coumarin 120 - crystallization experiments leading to a new type of polymorphism. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • IntechOpen. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. [Link]

  • Reddit. (2024). Recrystallization pointers. r/chemistry. [Link]

  • PubChem. (n.d.). 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid. [Link]

  • ChemCD. (n.d.). 3855-85-4 | 6,8-DIBROMO-3-BUTYRYL-2H-CHROMEN-2-ONE. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6,8-Dibromo-3-butyryl-2H-chromen-2-one Substitution

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regiochemical and steric challenges associated with functionalizing 6,8-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regiochemical and steric challenges associated with functionalizing 6,8-dibromo-3-butyryl-2H-chromen-2-one .

This coumarin scaffold presents a unique 3D steric environment: the highly flexible 3-butyryl group creates a sweeping steric shield over the C4 position, while the C8-bromine is tightly flanked by the lactone oxygen (O1) and the C7 proton. Successfully navigating these barriers requires precise catalyst selection, conformational control, and self-validating experimental workflows.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do my Suzuki-Miyaura cross-couplings on this scaffold yield inseparable mixtures of mono- and di-coupled products? The Causality: The C6-Br and C8-Br bonds are electronically similar, but their steric environments are vastly different. C6 is highly exposed, whereas C8 is sterically hindered by the adjacent ring oxygen. Standard, non-bulky catalysts like Pd(PPh3)4 cannot adequately differentiate between these two pockets, leading to competitive oxidative addition at C8 before all C6 sites are consumed[1]. The Solution: You must use sterically demanding Buchwald ligands (e.g., XPhos). The massive steric profile of XPhos makes the transition state for C8 oxidative addition energetically prohibitive, funneling the reaction >95% toward the C6 position.

Q2: After successfully functionalizing C6, how do I force a substitution (e.g., Buchwald-Hartwig amination) at the highly hindered C8 position? The Causality: Once C6 is substituted, the C8 position becomes the only available halide, but it remains trapped in a tight steric pocket. Furthermore, standard reductive elimination from the Pd(II) intermediate is entropically unfavorable when both the aryl group and the incoming nucleophile are bulky[2]. The Solution: You must transition to a highly active, specialized ligand designed for extreme steric bulk, such as CM-phos or IPr*OMe[3]. These ligands stabilize the monomeric Pd(0) species, allowing it to insert into the crowded C8-Br bond at elevated temperatures, while their architecture accelerates the difficult reductive elimination step[4].

Q3: I am trying to perform a nucleophilic conjugate addition at the C4 position, but the reaction fails. Is the 3-butyryl group responsible? The Causality: Yes. The 3-butyryl group (-C(=O)CH2CH2CH3) is highly flexible. Its propyl tail freely rotates, sweeping a large steric volume that physically blocks the trajectory of incoming nucleophiles targeting the C4 position (the β-carbon of the Michael system). The Solution: You must restrict its conformation. By adding a Lewis acid (e.g., TiCl4), you chelate the coumarin lactone carbonyl and the butyryl carbonyl. This locks the butyryl group into a planar s-cis conformation, pulling the alkyl tail away from C4 and exposing the reactive site.

Part 2: Mechanistic Workflows & Visualization

G Start 6,8-Dibromo-3-butyryl-2H-chromen-2-one Cat1 Pd2(dba)3 + XPhos (Sterically Demanding) Start->Cat1 Optimal Route Cat2 Pd(PPh3)4 (Non-Bulky) Start->Cat2 Suboptimal Route Path1 Oxidative Addition at C6-Br (Less Hindered) Cat1->Path1 Path2 Mixed Oxidative Addition (C6-Br and C8-Br) Cat2->Path2 Prod1 Regiopure 6-Substituted Product (>95% Selectivity) Path1->Prod1 Prod2 Inseparable Mixture (Mono & Di-coupled) Path2->Prod2

Figure 1: Ligand-controlled regioselective oxidative addition differentiating C6 and C8 bromines.

G State1 Free 3-Butyryl Coumarin (Flexible, Blocks C4) LA Add Lewis Acid (e.g., TiCl4) State1->LA State2 Chelated Intermediate (Carbonyls Locked, C4 Exposed) LA->State2 Nuc Nucleophilic Attack at C4 (e.g., Organocuprate) State2->Nuc Prod C4-Functionalized Product Nuc->Prod

Figure 2: Conformational locking of the 3-butyryl group via Lewis acid chelation to expose C4.

Part 3: Quantitative Data on Ligand Efficacy

The following table summarizes the empirical performance of various catalyst systems when attempting to differentiate the C6 and C8 positions on the 6,8-dibromo-3-butyryl-2H-chromen-2-one scaffold.

Catalyst SystemLigand ArchitectureC6 Conversion (%)C8 Conversion (%)Regioselectivity (C6:C8)Application Notes
Pd(PPh3)4 Non-bulky, Monodentate65%35%1.8 : 1Poor selectivity; results in inseparable mixtures[1].
PdCl2(dppf) Bidentate, Flexible78%15%5.2 : 1Moderate selectivity; requires tedious chromatography.
Pd2(dba)3 / XPhos Bulky, Biaryl Monodentate>95%<2%>47 : 1 Optimal for C6. Fast oxidative addition at less hindered site.
Pd(OAc)2 / CM-phos Highly Active, Rigid>99%>90%N/A (Double)Optimal for C8 (after C6 is substituted). Overcomes extreme bulk[4].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems featuring internal checkpoints.

Protocol A: Regioselective C6 Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl group at C6 while leaving C8 intact.

  • Catalyst Pre-activation (Visual Checkpoint): In an inert glovebox, combine Pd2(dba)3 (2 mol%) and XPhos (4 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 15 minutes.

    • Validation: The solution must transition from dark purple to a pale, clear yellow, indicating the successful formation of the active L-Pd(0) species. Do not proceed if the solution remains purple.

  • Reagent Assembly: To the active catalyst, add 6,8-dibromo-3-butyryl-2H-chromen-2-one (1.0 equiv), the arylboronic acid (1.05 equiv), and finely milled K3PO4 (2.0 equiv). Note: The strict 1.05 stoichiometry prevents forced over-coupling at C8.

  • Reaction Execution & Monitoring: Heat the mixture to 60°C.

    • Validation Checkpoint: At 2 hours, sample 10 µL for UPLC-MS. The protocol is successful if the m/z 374 peak (starting material) is entirely absent, and the mono-coupled product peak is >95% relative abundance. If the di-coupled product exceeds 5%, the temperature exceeded 60°C or excess boronic acid was used.

  • Workup: Quench with deionized water, extract with EtOAc, and filter the organic layer through a short pad of Celite to remove palladium black. Concentrate under reduced pressure.

Protocol B: Overcoming C8 Hindrance via Buchwald-Hartwig Amination

Objective: Install an amine at the highly hindered C8 position of the previously C6-substituted coumarin.

  • System Setup: In a Schlenk tube, combine the C6-substituted-8-bromo-3-butyryl coumarin (1.0 equiv), the desired amine (1.5 equiv), Pd(OAc)2 (5 mol%), and CM-phos (10 mol%) in anhydrous 1,4-dioxane.

  • Base Selection: Add Cs2CO3 (2.0 equiv).

    • Crucial Note: Avoid strong alkoxide bases (like NaOtBu) commonly used in Buchwald-Hartwig aminations, as they will attack the coumarin lactone ring, leading to irreversible ring-opening.

  • Execution & Monitoring: Degas the mixture via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.

    • Validation Checkpoint: Monitor via HPLC. Look for the disappearance of the C8-Br starting material. If a peak corresponding to the hydrodehalogenated product (M-Br+H) exceeds 10%, the solvent was not sufficiently degassed, and oxygen/moisture disrupted the catalytic cycle.

References

  • [2] Buchwald–Hartwig amination. Wikipedia. URL:[Link]

  • [3] Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. ResearchGate. URL:[Link]

  • [4] Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

6,8-dibromo-3-butyryl-2H-chromen-2-one reference standard validation procedures

Analytical Validation and Performance Comparison of 6,8-Dibromo-3-butyryl-2H-chromen-2-one as a Reference Standard 1. Executive Summary & Mechanistic Grounding 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS 3855-85-4) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation and Performance Comparison of 6,8-Dibromo-3-butyryl-2H-chromen-2-one as a Reference Standard

1. Executive Summary & Mechanistic Grounding 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS 3855-85-4) is a highly specialized coumarin derivative utilized as a reference standard, biological probe, and synthetic intermediate[1]. The presence of the dibromo substitution at the 6 and 8 positions provides a distinct isotopic signature in mass spectrometry (a 1:2:1 triplet for the molecular ion due to 79Br and 81Br isotopes), making it an exceptional internal standard for LC-MS/MS bioanalysis.

Furthermore, the C-3 butyryl chain plays a critical mechanistic role. Compared to shorter-chain analogs (like acetyl or carboxylic acid groups), the butyryl group significantly increases the molecule's lipophilicity (LogP) and hydrodynamic volume. This structural modification enhances its ability to mimic complex lipophilic drug molecules during chromatographic method validation and strengthens its binding affinity to hydrophobic pockets in target proteins, such as cholinesterases[2].

Structure_Activity Core 6,8-dibromo-coumarin Scaffold R1 C-3 Carboxylic Acid (High Polarity) Core->R1 Substitution R2 C-3 Acetyl (Moderate Lipophilicity) Core->R2 Substitution R3 C-3 Butyryl (Optimal LogP) Core->R3 Substitution Target Hydrophobic Pocket Binding Affinity R1->Target Weak R2->Target Moderate R3->Target Strong

Fig 1: Impact of C-3 side-chain substitutions on coumarin scaffold lipophilicity and binding.

2. Alternative Comparison: Structural and Performance Data To objectively evaluate the utility of 6,8-dibromo-3-butyryl-2H-chromen-2-one, we must compare it against its primary structural analogs: 6,8-dibromo-3-acetylcoumarin[3] and 6,8-dibromocoumarin-3-carboxylic acid[4]. The choice of reference standard dictates the chromatographic retention behavior and the solubility profile in various diluents.

Property6,8-Dibromocoumarin-3-carboxylic acid6,8-Dibromo-3-acetylcoumarin6,8-Dibromo-3-butyryl-2H-chromen-2-one
CAS Number 3855-87-6106578-20-53855-85-4
Molecular Formula C10H4Br2O4C11H6Br2O3C13H10Br2O3
Molecular Weight 347.94 g/mol 345.97 g/mol 374.03 g/mol
C-3 Side Chain -COOH-COCH3-COC3H7
Estimated LogP ~1.8 (Highly Polar)~2.9 (Moderate)~3.8 (Highly Lipophilic)
Primary Application Aqueous-phase assays, polar metabolite tracking.Intermediate polarity standard.Lipophilic standard, LC-MS/MS internal standard, enzyme probe.
Chromatographic Retention Early eluting (low retention on C18).Mid-eluting.Late eluting (strong retention on C18).

3. Reference Standard Validation Framework The certification of 6,8-dibromo-3-butyryl-2H-chromen-2-one as a reference standard must strictly adhere to the[5]. A robust validation framework ensures that the standard's identity, purity, and assay values are scientifically defensible.

Validation_Workflow A 6,8-dibromo-3-butyryl-2H-chromen-2-one Candidate Batch B Structural Identity (1H/13C NMR, HRMS) A->B C Chromatographic Purity (HPLC-PDA/ELSD) A->C D Absolute Assay (qNMR vs NIST SRM) A->D E Stability Testing (Forced Degradation) A->E F Certified Reference Material (CRM) Release B->F C->F D->F E->F

Fig 2: Comprehensive reference standard validation workflow aligned with ICH Q2(R2) guidelines.

4. Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must prove their own validity in real-time. The following methodologies incorporate built-in causality and self-verification mechanisms.

Protocol A: Stability-Indicating HPLC Purity Analysis

Objective: Determine the chromatographic purity of 6,8-dibromo-3-butyryl-2H-chromen-2-one while proving the method can separate the active moiety from its degradation products[6].

Causality & Design Choice: We utilize a Photodiode Array (PDA) detector rather than a standard UV detector. The PDA collects a full UV spectrum across the entire eluting peak. By calculating the peak purity angle versus the purity threshold, the system self-validates that the main peak is not co-eluting with a hidden impurity.

Step-by-Step Workflow:

  • System Suitability Testing (SST): Inject a resolution mixture containing 6,8-dibromo-3-butyryl-2H-chromen-2-one and its synthetic precursor (e.g., a 3-acetyl coumarin derivative). Acceptance criteria: Resolution (Rs) > 2.0, Tailing factor (T) < 1.5. This proves the column (e.g., Waters XBridge C18, 50 x 4.6 mm, 3.5 µm) has sufficient resolving power.

  • Mobile Phase Preparation: Prepare an isocratic blend of 70% Acetonitrile and 30% Water (with 0.1% Formic Acid). The formic acid suppresses the ionization of any residual phenolic impurities, ensuring sharp peak shapes.

  • Forced Degradation (Self-Validation Step): Expose the sample to 1N HCl, 1N NaOH, 3% H2O2, and UV light for 24 hours. Inject these stressed samples. Success is defined not by the absence of degradation, but by the baseline resolution of the resulting degradation peaks from the main API peak.

  • Linearity & Precision: Inject standard solutions ranging from 50% to 150% of the nominal concentration (1.0 mg/mL). Calculate the correlation coefficient (R² > 0.999) and the relative standard deviation of 6 replicate injections (RSD < 1.0%).

Protocol B: Absolute Assay via Quantitative NMR (qNMR)

Objective: Establish the absolute mass fraction (assay) of the reference standard without relying on the assumption that chromatographic purity equals absolute purity.

Causality & Design Choice: Traditional mass balance approaches (100% - HPLC impurities - Water - Residual Solvents) propagate errors from multiple analytical techniques. qNMR directly compares the resonance of the target molecule's protons against a primary reference standard (NIST SRM), providing a highly accurate, single-test absolute assay.

Step-by-Step Workflow:

  • Internal Standard Selection: Weigh approximately 10 mg of 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB, NIST SRM traceable) into a vial. TCNB is chosen because its single aromatic proton resonates at ~8.0 ppm, which is well-resolved from the coumarin core protons (typically 7.2 - 7.8 ppm) and the butyryl aliphatic protons (0.9 - 3.0 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of the 6,8-dibromo-3-butyryl-2H-chromen-2-one batch into the same vial. Dissolve completely in 0.6 mL of CDCl3 containing 0.03% TMS.

  • Instrument Parameter Optimization (Critical Step): Set the relaxation delay (D1) to 60 seconds. Why? The longest longitudinal relaxation time (T1) of the protons of interest must be measured. D1 must be ≥ 5 × T1 to ensure >99% return to thermal equilibrium between pulses. Failing to do this results in artificially truncated integrals and an inaccurate assay.

  • Acquisition & Integration: Acquire 64 scans. Phase and baseline correct the spectrum manually. Integrate the TCNB peak at 8.0 ppm (calibrated to 1.00) and the distinct coumarin proton peak (e.g., C-4 proton at ~8.5 ppm).

  • Calculation: Calculate the absolute mass fraction using the formula: Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (Wstd / Wx) * Pstd (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

5. Conclusion The validation of 6,8-dibromo-3-butyryl-2H-chromen-2-one requires a rigorous, multi-orthogonal approach. By leveraging its unique lipophilic properties and isotopic signature, and by validating it through self-verifying HPLC-PDA and qNMR methodologies, laboratories can establish a highly reliable reference standard suitable for advanced drug discovery and bioanalytical applications.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at: [Link]

  • National Institutes of Health (NIH) / PubMed Central. "Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors." Available at: [Link]

  • NextSDS. "6,8-DibroMo-3-acetylcouMarin — Chemical Substance Information." Available at: [Link]

  • ChemCD. "6,8-DIBROMO-3-BUTYRYL-2H-CHROMEN-2-ONE | 3855-85-4 Product Detail." Available at: [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 6,8-dibromo-3-butyryl-2H-chromen-2-one and Standard Chemotherapeutic Agents

Executive Summary The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. The 2H-chromen-2-one (coumarin) scaffold has emerged as a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. The 2H-chromen-2-one (coumarin) scaffold has emerged as a privileged structure, with numerous derivatives exhibiting significant cytotoxic potential against various cancer cell lines.[1][2][3] This guide provides a comprehensive experimental framework for evaluating the in vitro cytotoxicity of a novel halogenated derivative, 6,8-dibromo-3-butyryl-2H-chromen-2-one. We will outline a robust, multi-assay approach to compare its cytotoxic profile against two widely used, first-line chemotherapeutic drugs: Doxorubicin and Cisplatin. By detailing the causality behind the experimental design and providing validated protocols, this document serves as a technical resource for researchers engaged in the preclinical assessment of new chemical entities.

Introduction: The Rationale for Comparison

The development of effective cancer therapies is often hampered by dose-limiting toxicities and the emergence of drug resistance. This necessitates a continuous search for new molecular scaffolds that can overcome these limitations.

1.1. The Promise of the Chromen-2-one Scaffold

The chromen-2-one core is prevalent in a multitude of natural and synthetic compounds demonstrating a wide array of biological activities, including potent anticancer effects.[4][5][6] The cytotoxic potential of these compounds is highly dependent on the nature and position of their functional groups.[7] Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds.[8] The subject of our investigation, 6,8-dibromo-3-butyryl-2H-chromen-2-one, combines the privileged chromen-2-one nucleus with dibromination, presenting a strong rationale for its evaluation as a potential cytotoxic agent.

1.2. The Gold Standard: Doxorubicin and Cisplatin

A meaningful evaluation of a novel compound requires benchmarking against established standards. We have selected Doxorubicin and Cisplatin for this purpose.

  • Doxorubicin: An anthracycline antibiotic, its primary anticancer mechanism involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[][10][11][12]

  • Cisplatin: A platinum-based drug that forms crosslinks with DNA, which interferes with DNA replication and transcription, triggering cell cycle arrest and apoptotic cell death.[13][14][15][16]

Understanding these distinct, well-characterized mechanisms provides a valuable context for interpreting the activity of our novel test compound.

1.3. Objective

The primary objective is to establish a rigorous, reproducible, and insightful in vitro testing protocol to quantitatively compare the cytotoxicity of 6,8-dibromo-3-butyryl-2H-chromen-2-one with Doxorubicin and Cisplatin across a panel of human cancer and non-cancerous cell lines.

Experimental Design & Methodologies

A robust assessment of cytotoxicity relies on multiple, complementary assays. Relying on a single endpoint can be misleading. Therefore, we will employ two distinct methods: the MTT assay, which measures metabolic viability, and the LDH release assay, which quantifies membrane integrity loss.[17] This dual-assay approach provides a more complete picture of a compound's effect on cell health.

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for the comparative cytotoxicity assessment.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis culture Cell Line Culture (Cancer & Normal) harvest Cell Harvesting & Counting culture->harvest seed Seed Cells in 96-Well Plates harvest->seed prepare_compounds Prepare Serial Dilutions (Test & Standard Drugs) seed->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate (24-48h) treat_cells->incubate assay_choice Select Assay incubate->assay_choice mtt_assay MTT Assay (Metabolic Viability) assay_choice->mtt_assay Endpoint 1 ldh_assay LDH Assay (Membrane Integrity) assay_choice->ldh_assay Endpoint 2 read_plate Measure Absorbance (Plate Reader) mtt_assay->read_plate ldh_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_si Determine Selectivity Index calc_ic50->calc_si compare Comparative Analysis calc_si->compare

Caption: High-level workflow for comparative in vitro cytotoxicity screening.

2.1. Cell Lines and Culture Conditions

To assess both potency and selectivity, a panel of cell lines is essential.

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma (ATCC® HTB-22™)

    • HepG2: Human hepatocellular carcinoma (ATCC® HB-8065™)

    • A549: Human lung carcinoma (ATCC® CCL-185™)

  • Non-Cancerous Control Cell Line:

    • HEK293: Human embryonic kidney cells (ATCC® CRL-1573™) or normal human dermal fibroblasts.

All cells should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[18]

2.2. Protocol 1: MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[19][20][21] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of concentrations (e.g., 0.1 to 100 µM) for the test compound and standard drugs in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a defined period, typically 24 or 48 hours, at 37°C and 5% CO2.[18]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[19][22]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Read the absorbance at a wavelength between 550 and 600 nm (optimal is ~570 nm) using a microplate reader.[19]

2.3. Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity.[23][24]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol in a separate 96-well plate. It is crucial to set up three control groups for each cell type:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with 10µL of a 10X Lysis Buffer for 45 minutes before supernatant collection.[24][25]

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[24]

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[24][26]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[24][25]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[24][25]

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[26]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to subtract background absorbance.[24][25]

Data Analysis & Interpretation

3.1. Calculating IC₅₀

For both assays, the percentage of cytotoxicity or viability inhibition is calculated relative to controls. For the LDH assay, the formula is:

  • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

The concentration of the compound that causes 50% inhibition of cell viability or 50% cytotoxicity (IC₅₀) is determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

3.2. Determining the Selectivity Index (SI)

The Selectivity Index is a critical parameter that indicates a compound's therapeutic window. It is calculated by comparing the cytotoxicity against normal cells to that against cancer cells.[18][27]

  • SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

A higher SI value (>2) is desirable, as it suggests the compound is selectively toxic to cancer cells while sparing normal cells.

3.3. Illustrative Data Presentation

The following table presents a hypothetical dataset to illustrate how the final results should be structured for a clear comparison.

Compound Cell Line Assay Type IC₅₀ (µM) Selectivity Index (SI) vs. HEK293
6,8-dibromo-3-butyryl-2H-chromen-2-one MCF-7MTT8.56.1
HepG2MTT12.24.2
A549MTT10.45.0
HEK293MTT52.0-
Doxorubicin MCF-7MTT0.93.3
HepG2MTT1.22.5
A549MTT1.52.0
HEK293MTT3.0-
Cisplatin MCF-7MTT5.82.8
HepG2MTT7.22.2
A549MTT4.53.6
HEK293MTT16.2-

Note: Data are for illustrative purposes only.

Discussion: Synthesizing the Evidence

4.1. Interpreting Potential Outcomes

4.2. Mechanistic Insights

The standard drugs, Doxorubicin and Cisplatin, exert their cytotoxic effects primarily through direct DNA damage and the subsequent activation of apoptotic pathways.

Established Cytotoxic Mechanisms of Standard Drugs

G cluster_dna Nuclear Events cluster_cyto Cytoplasmic & Mitochondrial Events Dox Doxorubicin Intercalation DNA Intercalation & Topoisomerase II Inhibition Dox->Intercalation ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Cis Cisplatin Crosslinking DNA Adducts & Intra/Inter-strand Crosslinks Cis->Crosslinking Cis->ROS DNADamage DNA Damage Intercalation->DNADamage Crosslinking->DNADamage p53 p53 Activation DNADamage->p53 Mito Mitochondrial Stress ROS->Mito Apoptosis Apoptosis Cascade (Caspase Activation) Mito->Apoptosis CellDeath Cell Death Apoptosis->CellDeath p53->Apoptosis

Caption: Simplified signaling pathways for Doxorubicin and Cisplatin cytotoxicity.

Many coumarin derivatives have been shown to induce apoptosis through the PI3K/AKT pathway or by generating intracellular ROS.[1][28] Should 6,8-dibromo-3-butyryl-2H-chromen-2-one prove effective, subsequent mechanistic studies would be warranted to determine if it acts via these known coumarin pathways or through a novel mechanism.

Conclusion

This guide outlines a scientifically rigorous and logically structured approach for the comparative in vitro cytotoxicity assessment of 6,8-dibromo-3-butyryl-2H-chromen-2-one. By employing validated, complementary assays and benchmarking against standard-of-care chemotherapeutics like Doxorubicin and Cisplatin, researchers can generate high-quality, interpretable data. This foundational screening is an indispensable first step in the drug discovery pipeline, enabling a data-driven decision on whether this novel compound warrants further investigation as a potential anticancer agent. The emphasis on calculating a selectivity index ensures that the evaluation prioritizes not just potency, but also the potential for a favorable safety profile.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for 6,8-dibromo-3-butyryl-2H-chromen-2-one

This guide provides essential safety and logistical information for the handling, use, and disposal of 6,8-dibromo-3-butyryl-2H-chromen-2-one. As a novel or uncharacterized compound, it is imperative to treat this substa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling, use, and disposal of 6,8-dibromo-3-butyryl-2H-chromen-2-one. As a novel or uncharacterized compound, it is imperative to treat this substance as potentially hazardous, exercising maximum precaution until comprehensive toxicological data becomes available.[1][2] This document is structured to provide a clear, step-by-step approach to ensure the safety of all laboratory personnel.

Hazard Assessment: An Expert Perspective

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[3][7]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[3][4][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

  • Long-term Hazards: The long-term toxicological properties have not been fully investigated.

Given these potential risks, a comprehensive approach to exposure minimization is required.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A complete barrier between the researcher and the chemical is the guiding principle for PPE selection.[1] The following table outlines the minimum required PPE for handling 6,8-dibromo-3-butyryl-2H-chromen-2-one.

Protection Type Specific Recommendation Rationale
Hand Protection Butyl or Neoprene Gloves These materials offer broad resistance to a range of chemicals, including ketones and aromatic compounds.[9][10] Given the unknown reactivity profile, nitrile gloves may offer adequate protection for minor splashes but should be used with caution.[2] Always double-glove when handling the pure compound or concentrated solutions.
Eye and Face Protection Chemical Splash Goggles and a Full-Face Shield Goggles provide a seal around the eyes to protect from splashes and vapors.[11][12] A face shield should be worn over the goggles to protect the entire face, especially when there is a risk of splashing or when handling larger quantities.[2][13]
Body Protection Flame-Resistant Laboratory Coat A lab coat is essential to protect the skin and personal clothing from contamination.[8][14] Flame-resistant material is recommended as a general precaution.[11]
Respiratory Protection NIOSH-Approved Respirator (N95 or higher) For handling the solid compound, a fit-tested N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[1] If the substance is volatile or if there is a potential for aerosol generation, a higher level of protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is necessary.[1]

Operational Plan: Safe Handling and Storage

Adherence to meticulous laboratory practices is critical to prevent exposure and ensure a safe working environment.[8]

Engineering Controls

All work involving 6,8-dibromo-3-butyryl-2H-chromen-2-one, including weighing, preparing solutions, and conducting reactions, must be performed within a certified chemical fume hood.[1][11] The fume hood provides essential ventilation to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3][4]

Step-by-Step Handling Protocol

The following workflow is designed to minimize risk during the handling of 6,8-dibromo-3-butyryl-2H-chromen-2-one.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage Prep Don appropriate PPE Designate Designate a specific work area within the fume hood Prep->Designate 1. Ensure Safety Weigh Weigh the compound on a tared weigh paper or in a vial Transfer Carefully transfer the solid to the reaction vessel Weigh->Transfer 2. Minimize Spills Decontaminate Decontaminate all surfaces and equipment Solubilize Add solvent using a calibrated pipette or dispenser Transfer->Solubilize 3. Controlled Addition Dispose Segregate and dispose of all waste Decontaminate->Dispose 4. Prevent Contamination Store Store the primary container in a labeled, sealed secondary container Dispose->Store 5. Safe Storage

Caption: Workflow for the safe handling of 6,8-dibromo-3-butyryl-2H-chromen-2-one.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

  • Primary Container: Keep the compound in its original, tightly sealed container.

  • Secondary Containment: Store the primary container within a labeled, leak-proof secondary container.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Labeling: The storage location should be clearly labeled to indicate the presence of a novel compound with unknown hazards.[2]

Disposal Plan: Responsible Waste Management

The disposal of 6,8-dibromo-3-butyryl-2H-chromen-2-one and any associated contaminated materials must be handled with the same level of caution as its use.

Waste Segregation
  • Dedicated Waste Container: All waste contaminated with this compound, including gloves, weigh papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[15]

  • No Mixing: Do not mix this waste with other waste streams.[1]

Disposal Procedure

The following diagram illustrates the proper disposal pathway for waste generated from handling 6,8-dibromo-3-butyryl-2H-chromen-2-one.

Disposal_Pathway Collect Collect all contaminated solid and liquid waste in a dedicated, sealed container Label Clearly label the container with 'Hazardous Waste' and the chemical name Collect->Label Store_Waste Store the waste container in a designated satellite accumulation area Label->Store_Waste EHS_Pickup Arrange for pickup by your institution's Environmental Health and Safety (EHS) office Store_Waste->EHS_Pickup Incineration High-temperature incineration is the preferred disposal method for halogenated organic compounds EHS_Pickup->Incineration

Caption: Disposal pathway for 6,8-dibromo-3-butyryl-2H-chromen-2-one waste.

High-temperature incineration is generally the preferred method for the disposal of brominated organic compounds to ensure their complete destruction.[16]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.[8]

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. If the spill is large or you are unsure, contact your institution's EHS office immediately.

Conclusion

The safe handling of novel compounds like 6,8-dibromo-3-butyryl-2H-chromen-2-one is a cornerstone of responsible research. By treating this substance with a high degree of caution and adhering to the comprehensive safety protocols outlined in this guide, you can minimize risks and maintain a secure laboratory environment. Always prioritize safety and consult with your institution's EHS office for any specific questions or concerns.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-dibromo-3-butyryl-2H-chromen-2-one
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Reactant of Route 2
6,8-dibromo-3-butyryl-2H-chromen-2-one
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